molecular formula C3H3F3N4 B119783 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine CAS No. 25979-00-4

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B119783
CAS No.: 25979-00-4
M. Wt: 152.08 g/mol
InChI Key: NQNDCVURMZJFNR-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C3H3F3N4 and its molecular weight is 152.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4/c4-3(5,6)1-8-2(7)10-9-1/h(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNDCVURMZJFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948877
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
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Molecular Weight

152.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25979-00-4
Record name 25979-00-4
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Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine
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Record name 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
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Foundational & Exploratory

Synthesis and Characterization of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a significant precursor for novel therapeutic agents. This document details a probable synthetic pathway, purification methods, and a thorough characterization profile based on available spectroscopic and analytical data. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a trifluoromethyl moiety into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and cellular permeability. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines the essential procedures for its preparation and the analytical techniques for its structural elucidation and purity assessment.

Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the condensation of aminoguanidine or its salts with a corresponding carboxylic acid, followed by cyclization. In the case of this compound, the reaction of aminoguanidine bicarbonate with trifluoroacetic acid under acidic conditions, often facilitated by microwave irradiation, presents an efficient synthetic route.[1][2]

The proposed reaction mechanism involves the initial formation of an N-acylaminoguanidine intermediate from the reaction of aminoguanidine with trifluoroacetic acid. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the desired this compound.

SynthesisPathway cluster_reactants Reactants Aminoguanidine Aminoguanidine Bicarbonate Intermediate N-Trifluoroacetyl- aminoguanidine Intermediate Aminoguanidine->Intermediate Condensation TFA Trifluoroacetic Acid TFA->Intermediate Product 5-(Trifluoromethyl)-4H- 1,2,4-triazol-3-amine Intermediate->Product Cyclization (-H2O) Water H2O

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Aminoguanidine bicarbonate

  • Trifluoroacetic acid (TFA)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a microwave-safe reaction vessel, a mixture of aminoguanidine bicarbonate (1.0 eq) and trifluoroacetic acid (1.1 eq) is suspended in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 30-60 minutes), with continuous stirring.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous solution is then extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound as a solid.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₃H₃F₃N₄[3]
Molar Mass 152.08 g/mol [3]
Appearance Expected to be a white to off-white solid-
CAS Number 25979-00-4[3]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While direct experimental spectra are not publicly available, the predicted data is based on known chemical shift ranges and fragmentation patterns for similar structures.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusSolventChemical Shift (δ) ppm (Predicted)MultiplicityAssignment
¹HDMSO-d₆~7.0 - 8.0Broad singletNH₂
¹HDMSO-d₆~12.0 - 13.0Broad singletNH (triazole ring)
¹³CDMSO-d₆~155 - 165SingletC-NH₂
¹³CDMSO-d₆~145 - 155Quartet (q)C-CF₃
¹³CDMSO-d₆~115 - 125 (JCF ≈ 270-280 Hz)Quartet (q)CF₃

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Mode
3400 - 3200Strong, BroadN-H stretching (amine and triazole)
1650 - 1600StrongN-H bending (scissoring)
1300 - 1100StrongC-F stretching
1580 - 1450Medium to StrongC=N and N=N stretching (triazole ring)

Table 3: Mass Spectrometry (MS) Data

Ionization Mode[M+H]⁺ (m/z) (Calculated)Key Fragments (m/z) (Predicted)
ESI153.0386Loss of NH₂, CF₃, and ring fragmentation products would be expected.
Elemental Analysis

The elemental composition of this compound is a critical measure of its purity.[4][5]

ElementCalculated (%)
Carbon (C) 23.69
Hydrogen (H) 1.99
Fluorine (F) 37.47
Nitrogen (N) 36.84

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Aminoguanidine Bicarbonate + Trifluoroacetic Acid Reaction Microwave-Assisted Reaction Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA

Caption: General workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for related compounds, offers a reliable route to this important building block. The comprehensive characterization data, including predicted spectroscopic values and calculated elemental analysis, serves as a benchmark for researchers in the field. The provided workflows and diagrams are intended to streamline the experimental process, ensuring that this valuable compound can be efficiently prepared and validated for its use in the development of novel pharmaceuticals and other advanced materials.

References

Spectroscopic Characterization of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

  • Compound Name: this compound

  • Molecular Formula: C₃H₃F₃N₄[1][2]

  • Molar Mass: 152.08 g/mol [1][2]

  • Exact Mass: 152.030981 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for the title compound. While complete, experimentally verified spectra are not widely published, this guide compiles known data and provides predicted values based on the compound's structure and analysis of related triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and Experimental Conditions) Solvent: DMSO-d₆, Spectrometer Frequency: 300.135 MHz[2]

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~7.0 - 8.0Broad Singlet-NH₂ (Amine)Expected to be a broad signal; chemical shift can vary with concentration and temperature.
~12.0 - 13.0Broad Singlet-NH (Triazole)The tautomeric proton on the triazole ring; typically appears downfield and is often broad.

Table 2: ¹³C NMR Data (Predicted) Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignmentNotes
~118 - 125-CF₃Expected to appear as a quartet due to carbon-fluorine coupling (¹JCF).
~145 - 155C-CF₃ (C5)The carbon atom attached to the trifluoromethyl group; may show coupling to fluorine (²JCF).
~155 - 165C-NH₂ (C3)The carbon atom attached to the amine group.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H StretchAmine (-NH₂) & Triazole (-NH)
1600 - 1650C=N StretchTriazole Ring
1500 - 1580N-H BendAmine (-NH₂)
1100 - 1300C-F StretchTrifluoromethyl (-CF₃)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValue (m/z)MethodNotes
[M]⁺152.0310ESI/EICorresponds to the exact mass of the molecular ion.[1][2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols based on standard practices for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the compound and exchanging with labile protons.[2][3] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.[2] Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer. Data is typically collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.[3] For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent like dichloromethane or methanol.[3]

  • Instrumentation and Data Acquisition: ESI mass spectra can be obtained on an LC-MSD-Trap instrument.[3] GC-MS analysis is performed on a standard GC-MS system, with the mass spectrometer operating in Electron Ionization (EI) mode.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) - Structural Skeleton Purification->NMR Sample Submission Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Data_Validation Data Validation & Structure Confirmation Structure_Elucidation->Data_Validation Consistency Check

References

physical and chemical properties of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The presence of both a trifluoromethyl group and a 1,2,4-triazole scaffold suggests potential applications in drug discovery, as these moieties are known to enhance pharmacological properties. This guide covers the core physical and chemical properties, spectral information, a representative synthetic protocol, and safety data. The information is structured to be a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

This compound is a substituted triazole with a molecular formula of C₃H₃F₃N₄.[1][2][3] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability, lipophilicity, and bioavailability in therapeutic compounds.[4] The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs.

Quantitative Data Summary

The following table summarizes the key identifiers and physicochemical properties of the compound. Experimental data for some properties are limited; therefore, predicted values from computational models are included where available.

PropertyValueSource(s)
IUPAC Name 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine[1]
CAS Number 25979-00-4[1][2]
Molecular Formula C₃H₃F₃N₄[1][2]
Molecular Weight 152.08 g/mol [1][2]
Predicted Density 1.689 ± 0.06 g/cm³[2]
Predicted Boiling Point 236.5 ± 50.0 °C[2]
Purity (Commercial) >97.0%

Synthesis and Characterization

The synthesis of substituted 5-trifluoromethyl 1,2,4-triazoles often involves cycloaddition reactions. A general and effective method is the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source.[4]

Experimental Protocol: General Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

The following protocol is a representative method for synthesizing the 5-trifluoromethyl-1,2,4-triazole scaffold.[4]

Objective: To synthesize 5-trifluoromethyl 1,2,4-triazoles via [3+2] cycloaddition.

Materials:

  • Hydrazonoyl chloride derivative (starting material)

  • Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (trifluoroacetonitrile precursor)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Schlenk tube with a stir bar

Procedure:

  • A mixture of the selected hydrazonoyl chloride (1.5 equivalents) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equivalent) is prepared in dichloromethane (e.g., 1.0 mL).

  • The mixture is added to a Schlenk tube equipped with a magnetic stir bar.

  • Triethylamine (3.0 equivalents) is added to the tube.

  • The tube is immediately sealed with a Teflon cap and the reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion of the reaction, the solvent is removed in vacuo under reduced pressure to yield the crude product.

  • Further purification is typically performed using column chromatography.

Characterization: The structure of the resulting triazole products is confirmed using standard analytical techniques, including IR spectroscopy, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy.[4] A ¹H NMR spectrum for this compound is noted to be available in spectral databases.[5]

G cluster_reactants Reactants cluster_reaction Reaction Vessel (CH₂Cl₂) cluster_output Output A Hydrazonoyl Chloride D In situ generation of Nitrile Imine A->D B Trifluoroacetonitrile Precursor B->D C Triethylamine (Base) C->D E [3+2] Cycloaddition with CF₃CN D->E F Crude Product Mixture E->F G Purified 5-(Trifluoromethyl) -1,2,4-Triazole F->G Purification

General Synthetic Workflow for 5-Trifluoromethyl-1,2,4-Triazoles.

Role in Drug Discovery and Development

The structural motifs of this compound are highly relevant in drug design. The introduction of a trifluoromethyl group into therapeutic candidates is a common strategy to modulate key pharmacokinetic and pharmacodynamic properties.[4]

G cluster_scaffolds Core Structural Features cluster_properties Impact on Drug Properties A This compound B Trifluoromethyl (-CF₃) Group A->B C 1,2,4-Triazole Core A->C D Increased Lipophilicity B->D E Enhanced Metabolic Stability B->E F Improved Bioavailability B->F G Hydrogen Bonding Capacity C->G H Coordination with Metallic Biocenters C->H I Potential as a Therapeutic Candidate D->I E->I F->I G->I H->I

Logical Relationships of Structural Features to Drug-like Properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral !WarningH302: Harmful if swallowed
Skin Irritation !WarningH315: Causes skin irritation
Eye Irritation !WarningH319: Causes serious eye irritation
STOT, Single Exp. !WarningH335: May cause respiratory irritation

Source: PubChem.[1]

Conclusion

This compound is a compound with significant potential for applications in research and drug development. Its key structural features—the trifluoromethyl group and the 1,2,4-triazole ring—are associated with favorable pharmacological properties. This guide has provided essential technical data, a viable synthetic approach, and critical safety information to support its use in a scientific setting. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

The Trifluoromethyl-Triazole Moiety: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the triazole ring system has emerged as a powerful strategy in the design of novel bioactive compounds. This potent combination of a metabolically stable, electron-withdrawing CF3 group and the versatile triazole scaffold has led to the development of a diverse array of molecules with significant biological activities. This technical guide provides a comprehensive overview of the anticancer, antifungal, and herbicidal properties of trifluoromethyl-substituted triazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Trifluoromethyl-Substituted Triazoles

Trifluoromethyl-substituted triazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The CF3 group often enhances the lipophilicity and metabolic stability of these compounds, contributing to improved cellular uptake and efficacy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted triazole derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 8 [1]Breast (MDA-MB-231)28,000
Compound 23 [1]Liver (HepG2)9.6 - 10.98 (EC50)
Compound 24 [1]Breast (MDA-MB-361)5.6 - 29.6
Metallocene Triazoles (25-28) [1][2]Breast (MCF-7), Colon (HT-29), Pancreas (PT-45)33
Triazole Hybrids (35-36) [1][2]Gastric (MGC-803), Breast (MCF-7), Prostate (PC-3), Esophageal (EC-109)0.73 - 11.61
Urea Hybrids (37-38) [1][2]Gastric (MGC-803), Breast (MCF-7), Prostate (PC-3), Esophageal (EC-109)0.76 - 20.84
Imidazopyridine Hybrids (72-74) [2]Lung (A549), Prostate (DU-145), Colon (HCT-116), Breast (MDA-MB-231)0.51 - 47.94
Triazole Derivatives (79-80) [1][2]Breast (MCF-7), Cervical (HeLa)11.18 - 33.15
Thiazolo[4,5-d]pyrimidine (3b) [3]Various (NCI-60)Exhibits broad anticancer activity
Thiazolo[4,5-d]pyrimidine (3d) [3]Melanoma (C32, A375)87.4, 103
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Materials:

  • Trifluoromethyl-substituted triazole compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylation 14α-Demethylation Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Trifluoromethyl-Substituted Triazoles Inhibitor->Inhibition Inhibition->Demethylation Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) PhytoeneSynthase Phytoene Synthase (PSY) GGPP->PhytoeneSynthase Phytoene Phytoene (colorless) PhytoeneSynthase->Phytoene PhytoeneDesaturase Phytoene Desaturase (PDS) Phytoene->PhytoeneDesaturase ZetaCarotene ζ-Carotene PhytoeneDesaturase->ZetaCarotene PlantDeath Plant Bleaching & Death PhytoeneDesaturase->PlantDeath Inhibition leads to Carotenoids Colored Carotenoids (e.g., β-carotene) ZetaCarotene->Carotenoids ChlorophyllProtection Chlorophyll Protection Carotenoids->ChlorophyllProtection Inhibitor Trifluoromethyl-Substituted Triazoles Inhibitor->Inhibition Inhibition->PhytoeneDesaturase CuAAC_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Alkyne Trifluoromethyl-Substituted Alkyne Triazole Trifluoromethyl-Substituted Triazole Alkyne->Triazole Azide Organic Azide Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Solvent Solvent Solvent->Triazole

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for a range of therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of these compounds, focusing on their roles as antimalarial, anticancer, and antifungal agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development endeavors.

Antimalarial Activity: Inhibition of Dihydropteroate Synthase

A primary mechanism of antimalarial action for sulfonamide-containing this compound derivatives is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids, and its disruption is detrimental to the parasite's survival. These triazole derivatives act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (pABA).

Signaling Pathway: Folate Biosynthesis Inhibition

DHPS_inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropterin_pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Derivative This compound Derivative Derivative->DHPS Inhibits

Caption: Inhibition of Dihydropteroate Synthase (DHPS) by this compound derivatives, disrupting the folate biosynthesis pathway in Plasmodium falciparum.

Anticancer Activity: Dual Inhibition of FLT3 and CHK1 and Induction of Apoptosis

Certain this compound derivatives have demonstrated potent anticancer activity through a dual-inhibition mechanism targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. CHK1 is a key regulator of the DNA damage response. The simultaneous inhibition of both kinases can overcome resistance to single-agent therapies.

Furthermore, some derivatives have been shown to induce apoptosis in cancer cells. For instance, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has been observed to upregulate pro-apoptotic proteins such as BAX, caspase-3, and PARP in lung cancer cells.

Signaling Pathway: FLT3 and CHK1 Inhibition in AML

FLT3_CHK1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis CHK1->Apoptosis Prevents Derivative This compound Derivative Derivative->FLT3 Inhibits Derivative->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by this compound derivatives, leading to reduced proliferation and increased apoptosis in cancer cells.

Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase (CYP51) and HMG-CoA Reductase

The antifungal mechanism of these triazole derivatives primarily involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity and inhibiting fungal growth. A secondary mechanism may involve the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which further disrupts sterol biosynthesis.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Catalyzed by Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Reductase->Mevalonate CYP51 CYP51 (14α-demethylase) CYP51->Ergosterol Derivative This compound Derivative Derivative->HMG_CoA_Reductase Inhibits (Secondary) Derivative->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by targeting CYP51 and HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer and Enzyme Inhibitory Activities (IC50 values)

Compound IDTarget/Cell LineIC50 (µM)Reference
BCTAA549 (Lung Cancer)1.09[1]
BCTANCI-H460 (Lung Cancer)2.01[1]
BCTANCI-H23 (Lung Cancer)3.28[1]
Compound 3bC32 (Melanoma)24.4[2]
Compound 3bA375 (Melanoma)25.4[2]
Compound 12dAcetylcholinesterase (AChE)0.73 ± 0.54[3][4]
Compound 12mButyrylcholinesterase (BChE)0.038 ± 0.50[3][4]
Compound 12mα-Glucosidase36.74 ± 1.24[3][4]

Table 2: Antifungal Activity (MIC values)

Compound IDFungal StrainMIC (µg/mL)Reference
Triazole-pyrimidine 5oBotrytis cinerea80.38 (% inhibition)[5]
Triazole-pyrimidine 5bBotrytis cinerea77.78 (% inhibition)[5]
Schiff Base 5cMicrosporum gypseum-[6]
Schiff Base 5eMicrosporum gypseum-[6]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine the inhibitory effect of compounds on DHPS activity.

DHPS_Assay start Start prepare_reagents Prepare Reagents: - DHPS Enzyme - pABA (substrate) - Dihydropterin pyrophosphate - Test Compound start->prepare_reagents reaction_mixture Prepare Reaction Mixture: - Buffer - MgCl2 - Enzyme - Test Compound/DMSO prepare_reagents->reaction_mixture pre_incubation Pre-incubate at 37°C reaction_mixture->pre_incubation initiate_reaction Initiate Reaction with pABA and Dihydropterin pyrophosphate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction detection Detect Product Formation (e.g., HPLC, Spectrophotometry) stop_reaction->detection calculate_ic50 Calculate % Inhibition and IC50 detection->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a DHPS enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant DHPS enzyme, p-aminobenzoic acid (pABA), dihydropterin pyrophosphate, and the test compound (dissolved in DMSO).

  • Reaction Setup: In a microplate, combine buffer (e.g., Tris-HCl), MgCl₂, DHPS enzyme, and the test compound at various concentrations. Include a control with DMSO.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period.

  • Reaction Initiation: Initiate the reaction by adding pABA and dihydropterin pyrophosphate to all wells.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Reaction Termination: Stop the reaction, typically by adding an acid.

  • Detection: Quantify the amount of dihydropteroate formed using a suitable method, such as HPLC or a coupled spectrophotometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

FLT3 and CHK1 Kinase Inhibition Assays

Objective: To measure the inhibitory activity of compounds against FLT3 and CHK1 kinases.

Kinase_Assay start Start prepare_reagents Prepare Reagents: - Recombinant Kinase (FLT3 or CHK1) - Kinase Buffer - ATP - Substrate (Peptide or Protein) - Test Compound start->prepare_reagents reaction_mixture Prepare Reaction Mixture in Microplate: - Kinase - Substrate - Test Compound/DMSO prepare_reagents->reaction_mixture initiate_reaction Initiate Reaction with ATP reaction_mixture->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction detection Detection (Luminescence, Fluorescence, or Radioactivity) stop_reaction->detection calculate_ic50 Calculate % Inhibition and IC50 detection->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant FLT3 or CHK1 kinase, a suitable kinase buffer, ATP, a specific substrate (e.g., a peptide), and the test compound.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This is often done using luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Cytochrome P450 14α-demethylase (CYP51) Inhibition Assay

Objective: To assess the inhibitory effect of compounds on fungal CYP51.

CYP51_Assay start Start prepare_reagents Prepare Reagents: - Recombinant CYP51 - Cytochrome P450 Reductase (CPR) - Lanosterol (Substrate) - NADPH - Test Compound start->prepare_reagents reaction_mixture Prepare Reaction Mixture: - CYP51 - CPR - Test Compound/DMSO prepare_reagents->reaction_mixture pre_incubation Pre-incubate reaction_mixture->pre_incubation initiate_reaction Initiate Reaction with Lanosterol and NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Sterols stop_reaction->extraction analysis Analyze by HPLC or LC-MS/MS extraction->analysis calculate_ic50 Calculate % Inhibition and IC50 analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a CYP51 enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Use a reconstituted system with recombinant fungal CYP51, cytochrome P450 reductase (CPR), lanosterol as the substrate, NADPH, and the test compound.[7]

  • Reaction Setup: Combine CYP51, CPR, and the test compound in a reaction buffer and pre-incubate.[7]

  • Reaction Initiation: Start the reaction by adding lanosterol and NADPH.[7]

  • Incubation: Incubate the mixture at 37°C.[7]

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols.

  • Analysis: Quantify the conversion of lanosterol to its demethylated product using HPLC or LC-MS/MS.[7]

  • Data Analysis: Calculate the IC50 value from the concentration-response curve.

HMG-CoA Reductase Inhibition Assay

Objective: To measure the inhibitory activity of compounds against HMG-CoA reductase.

HMGCR_Assay start Start prepare_reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA (Substrate) - NADPH - Test Compound start->prepare_reagents reaction_mixture Prepare Reaction Mixture in a Cuvette or Microplate: - Enzyme - Test Compound/DMSO prepare_reagents->reaction_mixture initiate_reaction Initiate Reaction with HMG-CoA and NADPH reaction_mixture->initiate_reaction measurement Monitor NADPH Oxidation at 340 nm initiate_reaction->measurement calculate_activity Calculate Rate of Reaction measurement->calculate_activity calculate_ic50 Calculate % Inhibition and IC50 calculate_activity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an HMG-CoA reductase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the test compound.[8][9]

  • Reaction Setup: In a UV-transparent plate or cuvette, combine the enzyme and the test compound in a suitable buffer.[9]

  • Reaction Initiation: Start the reaction by adding HMG-CoA and NADPH.[9]

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound derivatives have emerged as a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their mechanisms of action are multifaceted, targeting key enzymes and signaling pathways involved in the pathogenesis of malaria, cancer, and fungal infections. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to further investigate and optimize these potent molecules for therapeutic development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective drugs to combat these global health challenges.

References

The Ascendant Role of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned fluorinated building blocks at the forefront of medicinal chemistry. The introduction of fluorine atoms or trifluoromethyl (CF3) groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these privileged scaffolds, 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has emerged as a cornerstone for the development of a diverse array of potent and selective modulators of critical biological pathways. This technical guide provides an in-depth overview of its synthesis, properties, and its burgeoning applications as a key building block in drug discovery, with a focus on kinase inhibition and other therapeutic areas.

Physicochemical Properties

This compound is a stable, five-membered heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the amino group imparts unique electronic properties that are crucial for its role as a pharmacophore.

PropertyValueReference
Molecular FormulaC3H3F3N4[2]
Molecular Weight152.08 g/mol [2]
IUPAC Name5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine[2]
CAS Number25979-00-4[2]

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in harnessing its potential. Various synthetic routes have been developed, often focusing on the construction of the triazole ring with the trifluoromethyl group pre-installed.

General Synthesis of 5-(Trifluoromethyl)-1,2,4-triazoles

A common strategy for the synthesis of 5-trifluoromethyl-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source.[1]

Experimental Protocol: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles [1]

  • Materials: Hydrazonoyl chloride (1.5 equiv), 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (precursor to trifluoroacetonitrile, 1.0 equiv), Triethylamine (NEt3, 3.0 equiv), Dichloromethane (CH2Cl2).

  • Procedure:

    • To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride and trifluoroacetaldehyde O-(aryl)oxime in CH2Cl2.

    • Add NEt3 to the mixture.

    • Seal the tube and stir at room temperature for 12 hours.

    • Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Synthesis of this compound Derivatives

The amino group on the triazole ring serves as a versatile handle for further functionalization, allowing for the creation of extensive compound libraries. A typical derivatization involves the reaction of the amine with sulfonyl chlorides or other electrophiles.

Experimental Protocol: Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides [3]

  • Materials: 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1 mmol), appropriate sulfonyl chloride (1.2 mmol), acetonitrile or DMF, ice-water.

  • Procedure:

    • Dissolve 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole in acetonitrile or DMF.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride to the cooled solution.

    • Allow the mixture to react at room temperature for 6 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the precipitate by filtration, wash with iced-acetonitrile, and dry.

    • Recrystallize the product from ethanol for further purification.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of inhibitors for several key drug targets, particularly protein kinases.

Kinase Inhibitors

The unique structural and electronic features of this triazole derivative make it an excellent scaffold for designing potent and selective kinase inhibitors. The triazole ring can participate in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many kinase inhibitors.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of this compound have been incorporated into potent pan-class I PI3K/mTOR inhibitors. For example, the clinical candidate PQR309 (bimiralisib) features a 4-(trifluoromethyl)pyridin-2-amine moiety, which is structurally related to our core building block.[4][5]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor 5-(Trifluoromethyl)-1,2,4-triazole -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data: In Vitro Activity of PQR309 [5]

TargetIC50 (nM)
PI3Kα33
PI3Kβ103
PI3Kδ34
PI3Kγ29
mTOR21

Experimental Protocol: In Vitro Kinase Assay (General)

  • Principle: Measurement of the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

  • Materials: Recombinant kinase, specific substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), assay buffer, inhibitor compound.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture for a defined period at a specific temperature.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

The versatility of the this compound scaffold has led to the development of inhibitors for other kinases, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Pim kinases.[6]

Quantitative Data: Activity of a Dual FLT3/CHK1 Inhibitor [6]

TargetIC50 (nM)
FLT3-WT25
FLT3-D835Y25
CHK125
Antimalarial Agents

Derivatives of this compound have also been investigated as potential antimalarial agents. The trifluoromethyl group is thought to enhance the compound's ability to cross biological membranes and interact with parasitic targets.[3]

Pharmacokinetics

The pharmacokinetic properties of drugs derived from this scaffold are a key area of investigation. The trifluoromethyl group generally enhances metabolic stability, leading to improved bioavailability and half-life.

Pharmacokinetic Parameters of a 5-(trifluoromethyl)-1,2-oxazole Derivative in Rats [7]

ParameterValue
Tissue Bioavailability (Eye)13.0
Tissue Bioavailability (Spleen)>1
Tissue Bioavailability (Brain)<1

Note: Data is for a structurally related compound and serves as an illustrative example.

Experimental Workflow

The development of new drugs based on the this compound core generally follows a structured workflow from synthesis to biological evaluation.

Workflow: Drug Discovery Process

Drug_Discovery_Workflow Start Start: Identify Target Synthesis Synthesis of 5-(CF3)-4H-1,2,4-triazol-3-amine Core Start->Synthesis Derivatization Derivatization & Library Generation Synthesis->Derivatization Screening In Vitro Screening (e.g., Kinase Assays) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Derivatization Iterative Design ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Opt->ADME_Tox In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) ADME_Tox->In_Vivo Promising Leads Candidate Clinical Candidate In_Vivo->Candidate

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and associated mechanisms of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its derivatives. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[1] The 1,2,4-triazole scaffold is a versatile pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

Chemical Properties
PropertyValue
IUPAC Name 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Molecular Formula C₃H₃F₃N₄
Molecular Weight 152.08 g/mol
CAS Number 25979-00-4

Synthesis

The synthesis of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole can be achieved through the cyclization of appropriate precursors. A general and efficient method involves the condensation of aminoguanidine bicarbonate with trifluoroacetic acid.[4]

Experimental Protocol: Synthesis of 3-Amine-5-(trifluoromethyl)-1H-1,2,4-triazole[4]

This protocol describes a common method for the synthesis of the core compound.

Materials:

  • Aminoguanidine bicarbonate

  • Trifluoroacetic acid

  • Ethanol

Procedure:

  • A mixture of aminoguanidine bicarbonate (1 mmol) and trifluoroacetic acid (1.2 mmol) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 3-amine-5-(trifluoromethyl)-1H-1,2,4-triazole.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Potential Therapeutic Applications

While specific therapeutic data for this compound is limited in publicly available literature, extensive research on its derivatives and the broader class of trifluoromethylated 1,2,4-triazoles points towards significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazol-3-amine have demonstrated potent cytotoxic activities against various cancer cell lines.[5] The introduction of a trifluoromethylphenyl group at the 5-position of the triazole ring has been shown to be a key structural feature for anticancer efficacy.

Quantitative Data: Anticancer Activity of a Trifluoromethyl-Containing Analog

The following table summarizes the in vitro anticancer activity of a structurally related compound, 4-phenyl-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-amine, against human lung cancer cell lines.[5]

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)>50
NCI-H460 (Large Cell Lung Cancer)48.01
NCI-H23 (Lung Adenocarcinoma)>50

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

This protocol outlines a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound and incubated for another 24-72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Activity

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism

Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the appropriate broth in a 96-well plate.

  • Each well is then inoculated with a standardized suspension of the microorganism.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related 1,2,4-triazole derivatives, a likely mechanism of anticancer action is the induction of apoptosis.

General Apoptotic Pathway

The following diagram illustrates a simplified, generalized pathway of apoptosis that could be triggered by 1,2,4-triazole derivatives. These compounds may induce either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent programmed cell death.

Apoptosis_Pathway Generalized Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Triazole This compound (or derivative) Intrinsic Intrinsic Pathway (Mitochondrial) Triazole->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Triazole->Extrinsic Induces Caspase_Activation Caspase Cascade Activation (Caspase-3, -7) Intrinsic->Caspase_Activation Activates Extrinsic->Caspase_Activation Activates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes Experimental_Workflow Experimental Workflow Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial_Assay Mechanism_Study Mechanism of Action Studies Anticancer_Assay->Mechanism_Study Antimicrobial_Assay->Mechanism_Study Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

Computational Modeling of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this document establishes a robust framework for its in-silico analysis based on established methodologies for structurally related compounds, particularly other trifluoromethylated 1,2,4-triazoles. This guide covers theoretical principles, detailed experimental and computational protocols, data presentation standards, and the visualization of computational workflows. The content is designed to be a practical resource for researchers initiating computational investigations on this and similar triazole derivatives.

Introduction

This compound (C₃H₃F₃N₄) is a five-membered heterocyclic compound featuring a triazole ring substituted with a trifluoromethyl group and an amine group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Computational modeling offers a powerful and cost-effective approach to investigate the physicochemical properties, reactivity, and potential biological activity of such molecules before their synthesis and experimental testing.

This guide will detail the application of key computational techniques, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and interactive properties of this compound.

Molecular Properties and Experimental Data

A foundational aspect of any computational study is the availability of experimental data for validation. For this compound, key identifiers and properties have been collated from public databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃F₃N₄PubChem[3]
Molecular Weight 152.08 g/mol PubChem[3]
IUPAC Name 5-(trifluoromethyl)-1H-1,2,4-triazol-3-aminePubChem[3]
CAS Number 25979-00-4PubChem[3]
Crystal Structure Available (CCDC: 129691)PubChem[3]

Experimental spectroscopic data, while not extensively published, is available and crucial for validating computed vibrational frequencies and chemical shifts.

Table 2: Experimental Spectroscopic Data for this compound

Spectrum TypeSolventKey Chemical Shifts (δ) / SignalsSource
¹H NMR DMSO-d₆AvailableSpectraBase[4]
¹³C NMR Not SpecifiedAvailable for related compoundsN/A
Mass Spectrometry Not SpecifiedAvailableSpectraBase[4]
IR Spectroscopy Not SpecifiedAvailable for related compoundsN/A

Computational Methodology

A typical computational workflow for a molecule like this compound involves several key steps, from geometry optimization to the simulation of molecular interactions.

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking mol_structure Initial Molecular Structure (from PubChem/CSD) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Input freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry ligand_prep Ligand Preparation (Optimized Structure) geom_opt->ligand_prep Validated Structure docking_sim Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_sim receptor_prep Receptor Selection & Preparation (e.g., from PDB) receptor_prep->docking_sim analysis Analysis of Binding Modes & Scoring docking_sim->analysis

Figure 1: A generalized workflow for the computational modeling of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties.[5]

  • Input Structure: The initial 3D coordinates of this compound can be obtained from the PubChem database or its known crystal structure.[3]

  • Computational Method: Geometry optimization and frequency calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p).[5]

  • Software: Gaussian, ORCA, or other quantum chemistry software packages can be utilized.

  • Procedure:

    • The initial structure is submitted for geometry optimization to find the lowest energy conformation.

    • A frequency calculation is then performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Output Analysis: The optimized geometric parameters (bond lengths, angles, and dihedrals) can be compared with experimental crystallographic data for validation. The computed vibrational frequencies can be compared with experimental IR spectra.

Table 3: Representative DFT-Calculated Parameters for a Related Triazole Derivative

ParameterCalculated ValueExperimental Value
Bond Length (Å) Varies by bondVaries by bond
Bond Angle (°) Varies by angleVaries by angle
HOMO Energy (eV) Typically negativeNot directly measured
LUMO Energy (eV) Typically negativeNot directly measured
Energy Gap (eV) LUMO - HOMONot directly measured

Note: This table is illustrative. Specific values would be generated from the DFT calculations for the target molecule.

From the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between them indicates the molecule's stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map mep_surface Electron Density Surface red_region Negative Potential (Red/Yellow) Nucleophilic Attack Site blue_region Positive Potential (Blue) Electrophilic Attack Site electrophile Electrophile (E⁺) electrophile->red_region Attracted to nucleophile Nucleophile (Nu⁻) nucleophile->blue_region Attracted to

Figure 2: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.[6]

  • Ligand Preparation: The 3D structure of this compound, optimized using DFT, is used as the ligand. Charges are assigned, and the structure is converted to a suitable format (e.g., PDBQT for AutoDock).

  • Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the receptor's active site.

  • Analysis: The results are analyzed based on the binding energy (a measure of binding affinity) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 4: Illustrative Molecular Docking Results for a Triazole Derivative

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Example: Dihydrofolate Reductase-7.5SER59, ILE60, TYR121
Example: Cyclin-Dependent Kinase 2-8.2LYS33, ASP86, GLN131

Note: This table is for illustrative purposes. Actual results would depend on the chosen protein target and the specific triazole ligand.

Docking_Interaction cluster_protein Protein Active Site ligand 5-(trifluoromethyl)-4H- 1,2,4-triazol-3-amine residue1 Amino Acid Residue 1 (e.g., SER) ligand->residue1 Hydrogen Bond residue2 Amino Acid Residue 2 (e.g., TYR) ligand->residue2 Hydrophobic Interaction residue3 Amino Acid Residue 3 (e.g., ASP) ligand->residue3 Electrostatic Interaction

Figure 3: Schematic of ligand-protein interactions in molecular docking.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the study of this compound. By leveraging Density Functional Theory for structural and electronic characterization and molecular docking for exploring potential biological interactions, researchers can gain significant insights into the properties and potential applications of this molecule. The protocols and data presentation formats described herein provide a standardized framework to ensure the rigor and reproducibility of such computational studies. While direct experimental and computational data for this specific molecule remains somewhat limited, the approaches detailed in this guide, based on well-established practices for analogous compounds, offer a clear and effective path forward for its in-silico investigation.

References

literature review of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Introduction

This compound is a key heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The incorporation of a trifluoromethyl group into heterocyclic scaffolds, such as the 1,2,4-triazole ring system, can dramatically enhance a molecule's pharmacological properties.[1][2] These enhancements include increased lipophilicity, improved metabolic stability, and better bioavailability.[1][2] As a result, trifluoromethylated 1,2,4-triazoles are integral components in a variety of therapeutic agents, including those with antifungal, antibacterial, anti-inflammatory, and anticancer activities.[1][2] This guide provides a detailed overview of the primary synthetic route to this compound, complete with experimental protocols and quantitative data.

Primary Synthetic Route: Condensation and Cyclization

The most direct and high-yielding reported synthesis of this compound involves the condensation and subsequent cyclization of aminoguanidine bicarbonate with trifluoroacetic acid.[3] This method is efficient, scalable, and proceeds in excellent yield.

A general workflow for this synthesis is depicted below:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product aminoguanidine Aminoguanidine Bicarbonate stir Stir at Room Temperature (CO2 release) aminoguanidine->stir tfa Trifluoroacetic Acid tfa->stir add_toluene Add Toluene stir->add_toluene reflux Reflux with Dean-Stark Apparatus (20 hours) add_toluene->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash with Toluene cool->filter_wash dry Dry filter_wash->dry product This compound dry->product

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The synthesis of this compound via the condensation of aminoguanidine bicarbonate and trifluoroacetic acid provides the product in high yield. The key quantitative data from the literature is summarized in the table below.

ProductStarting MaterialsYield (%)Melting Point (°C)Reference
This compoundAminoguanidine bicarbonate, Trifluoroacetic acid91200[3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, as reported in the literature.[3]

Materials:

  • Aminoguanidine bicarbonate

  • Trifluoroacetic acid

  • Toluene

Procedure:

  • A mixture of aminoguanidine bicarbonate and an equimolar amount of trifluoroacetic acid is stirred at room temperature. The stirring is continued until the release of carbon dioxide has completed.

  • Toluene (150 mL) is added to the reaction mixture.

  • The reaction mixture is heated to reflux using a Dean-Stark apparatus under magnetic stirring for 20 hours to remove water.

  • After 20 hours, the resulting white solid is cooled to room temperature.

  • The solid product is collected by filtration.

  • The collected solid is washed with toluene and then dried to afford the final product, 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole.[3]

Alternative Synthetic Strategies

While the direct condensation of aminoguanidine bicarbonate and trifluoroacetic acid is a highly effective method, other approaches for the synthesis of the trifluoromethylated 1,2,4-triazole core have been explored. These methods often provide access to a wider range of substituted triazoles.

One notable method is the [3 + 2]-cycloaddition of nitrile imines with a trifluoroacetonitrile precursor.[1][2] This approach allows for the regioselective synthesis of various 5-trifluoromethyl 1,2,4-triazoles. The general pathway for this cycloaddition is outlined below.

CycloadditionPathway cluster_reactants Precursors cluster_intermediates In Situ Generation cluster_reaction Cycloaddition cluster_product Product hydrazonoyl_chloride Hydrazonoyl Chloride nitrile_imine Nitrile Imine hydrazonoyl_chloride->nitrile_imine Base (e.g., NEt3) cf3cn_precursor Trifluoroacetonitrile Precursor cf3cn Trifluoroacetonitrile (CF3CN) cf3cn_precursor->cf3cn cycloaddition [3 + 2] Cycloaddition nitrile_imine->cycloaddition cf3cn->cycloaddition product 5-Trifluoromethyl-1,2,4-triazole cycloaddition->product

Caption: General pathway for [3+2] cycloaddition to form 5-trifluoromethyl-1,2,4-triazoles.

Additionally, other synthetic strategies reported for trifluoromethylated 1,2,4-triazoles include iodine-mediated annulation and FeCl3-mediated cascade annulation of trifluoroacetimidoyl chlorides with hydrazones or hydrazides.[2] Copper-catalyzed three-component reactions of aryldiazonium salts with fluorinated diazo reagents and nitriles have also been developed.[2] These methods, while not directly yielding the 3-amino substituted target compound, are valuable for creating a diverse library of trifluoromethylated 1,2,4-triazoles for further functionalization.

Conclusion

The synthesis of this compound is most efficiently achieved through the condensation and cyclization of aminoguanidine bicarbonate and trifluoroacetic acid. This method is straightforward, high-yielding, and readily scalable, making it suitable for both academic research and industrial applications. The availability of this key building block facilitates the development of novel therapeutic agents that leverage the advantageous properties imparted by the trifluoromethyl group on the 1,2,4-triazole scaffold. Further exploration of diverse synthetic routes continues to expand the chemical space of trifluoromethylated heterocycles for drug discovery.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a key building block in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and bioavailability.[1][2] This protocol is based on the well-established method of cyclocondensation between aminoguanidine and trifluoroacetic acid. The procedure is robust, yielding the desired product in high purity. This document includes a step-by-step experimental procedure, a summary of analytical data, and a visual representation of the synthesis workflow.

Introduction

1,2,4-Triazoles are a class of five-membered heterocyclic compounds that are integral to many biologically active molecules, exhibiting a wide range of therapeutic activities including antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a trifluoromethyl moiety into these scaffolds has garnered significant attention due to the unique properties it imparts. The high electronegativity and lipophilicity of the trifluoromethyl group can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell membrane permeability.[1][2] Consequently, trifluoromethylated 1,2,4-triazoles are valuable intermediates in the development of novel therapeutics.

This protocol details the synthesis of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole through the reaction of aminoguanidine bicarbonate with trifluoroacetic acid.[3] This method is efficient and provides the target compound in excellent yield and purity.[3]

Experimental Protocol

Reagents and Materials:

  • Aminoguanidine bicarbonate

  • Trifluoroacetic acid

  • Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark apparatus)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, a mixture of aminoguanidine bicarbonate and an equimolar amount of trifluoroacetic acid is stirred at room temperature.[3]

  • Stirring is continued until the evolution of carbon dioxide gas ceases, indicating the completion of the initial salt formation.[3]

  • Toluene (150 mL) is added to the reaction mixture.[3]

  • A Dean-Stark apparatus is fitted to the flask, and the mixture is heated to reflux with vigorous magnetic stirring.[3]

  • The reaction is refluxed for 20 hours, during which water is azeotropically removed and collected in the Dean-Stark trap.[3]

  • After the reaction is complete, the mixture is allowed to cool to room temperature.[3]

  • The resulting white solid precipitate is collected by filtration.[3]

  • The collected solid is washed with toluene and then dried.[3]

  • The product, 3-Amine-5-(trifluoromethyl)-1H-1,2,4-triazole, is obtained as a white solid and can be used without further purification.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.[3]

ParameterValue
Yield 91%
Melting Point 200 °C
IR (KBr, cm⁻¹) 3441, 3355 (ν NH); 1654 (ν C=N); 1580, 1541 (δ NH); 1347, 1141, 780 (ν CF₃)
¹H-NMR (300 MHz, DMSO-d₆, δ in ppm) 12.24 (s, 1H, NH); 6.0 (s, 2H, NH₂)
¹³C-NMR (75 MHz, DMSO-d₆, δ in ppm) 148.7 (C-3); 140.8 (q, J = 36 Hz, C-5); 110.5 (q, J = 267 Hz, CF₃)
¹⁹F-NMR (188 MHz, DMSO-d₆, δ in ppm) -64.79 (s, 3F, CF₃)
MS (m/z) [M+H]⁺ calculated for C₃H₄F₃N₄: 153.03, found: 153.0

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow reagents Aminoguanidine Bicarbonate + Trifluoroacetic Acid mixing Stir at Room Temperature (CO₂ evolution ceases) reagents->mixing addition Add Toluene mixing->addition reflux Reflux with Dean-Stark (20 hours) addition->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter and Wash with Toluene cooling->filtration product This compound (White Solid) filtration->product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as a scaffold in the discovery of novel antifungal agents. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[1] This document outlines a proposed synthetic route, detailed protocols for in vitro antifungal evaluation, and the probable mechanism of action.

Introduction and Rationale

The 1,2,4-triazole moiety is a critical pharmacophore in a major class of antifungal drugs that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The increasing incidence of drug-resistant fungal infections necessitates the development of new antifungal agents. The incorporation of a trifluoromethyl group into the triazole scaffold can significantly enhance the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme. Therefore, this compound represents a promising starting point for the development of novel antifungal drug candidates. While direct antifungal activity data for this specific compound is not extensively available in the public domain, its structural alerts suggest potential efficacy based on the known antifungal properties of related trifluoromethyl and amino-triazole derivatives.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of the structurally similar compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.[2] The proposed two-step synthesis starts from trifluoroacetic acid and thiocarbohydrazide to form an intermediate, which is then aminated.

Synthetic_Pathway TFA Trifluoroacetic Acid Intermediate 4-amino-5-(trifluoromethyl)- 4H-1,2,4-triazole-3-thiol TFA->Intermediate Reflux in H2O Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Intermediate Final_Product 5-(trifluoromethyl)-4H- 1,2,4-triazol-3-amine Intermediate->Final_Product Raney Nickel (Desulfurization-Amination) Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Candida albicans) Inoculum_Prep Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of 96-well plates (Compound + Inoculum) Inoculum_Prep->Inoculation Compound_Prep Compound Serial Dilution in RPMI-1640 Compound_Prep->Inoculation Incubation Incubation (35°C for 24-48h) Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Reading of Growth Incubation->MIC_Determination Data_Recording Record MIC values MIC_Determination->Data_Recording G cluster_inhibition Inhibition by Triazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 ToxicSterols Accumulation of Toxic Sterols Lanosterol->ToxicSterols Pathway Blocked Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Triazole 5-(trifluoromethyl)-4H- 1,2,4-triazol-3-amine CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits DisruptedMembrane Disrupted Fungal Cell Membrane ToxicSterols->DisruptedMembrane Leads to

References

Application Notes and Protocols: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a corrosion inhibitor. ATFS has demonstrated significant efficacy in protecting low-carbon steel in acidic environments, specifically 0.5 M HCl solutions.[1][2][3] The protocols outlined below are based on established experimental and theoretical studies and are intended to guide researchers in replicating and building upon this work.

Synthesis of ATFS

The synthesis of ATFS is a straightforward one-step process involving the reflux of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid.[1]

Materials and Reagents
  • Hydrazine carbo-thio-hydrazide

  • 2,2,2-trifluoroacetic acid

  • Deionized water

  • Cold water

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

  • Heating mantle

  • Stirring apparatus

Experimental Protocol
  • In a round-bottom flask, combine hydrazine carbo-thio-hydrazide (0.1 mol, 10.6 g) and 2,2,2-trifluoroacetic acid (0.1 mol, 11.4 g).[1]

  • Add 30 mL of deionized water to the mixture.[1]

  • Set up the reflux apparatus and heat the mixture to reflux for 5 hours with constant stirring.[1]

  • After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid residue.

  • Wash the solid with 10 mL of cold water.[1]

  • Recrystallize the crude product from water to yield pure 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.[1]

Physicochemical and Spectroscopic Characterization

The synthesized ATFS can be characterized using various analytical techniques to confirm its identity and purity.

ParameterValueReference
Appearance Colorless crystals[1]
Melting Point 140.3–141.0 °C[1]
Yield 85%[1]
Elemental Analysis (Calculated) C: 19.57%, H: 1.64%, N: 30.43%[1]
Elemental Analysis (Found) C: 19.45%, H: 1.59%, N: 30.06%[1]
¹³C NMR (CDCl₃) δ (ppm): -66.24 (s, 3F, ArCF₃), ~119 (trifluoromethyl carbon), ~136 (C-NH₂), ~161 (C=N)[1]

Application as a Corrosion Inhibitor for Low Carbon Steel in 0.5 M HCl

ATFS has been shown to be an effective corrosion inhibitor for low carbon steel in acidic media.[1][2][3] The following protocols describe the methods to evaluate its performance.

Experimental Protocols

4.1.1 Weight Loss Measurements

  • Prepare low-carbon steel specimens of known dimensions and weight.

  • Immerse the specimens in 0.5 M HCl solution in the absence and presence of various concentrations of ATFS (e.g., 50, 100, 200, 300 ppm).

  • Maintain the solutions at a constant temperature (e.g., 298 K, 308 K, 318 K, 328 K) for a specified immersion period (e.g., 48 hours).[1]

  • After the immersion period, remove the specimens, clean them with deionized water, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

4.1.2 Electrochemical Measurements

A standard three-electrode cell setup is used, with the low-carbon steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution (0.5 M HCl with and without ATFS) until a stable open circuit potential (OCP) is reached.

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a scan rate of 1 mV/s.

    • Determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After achieving a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

4.1.3 Surface Analysis

  • Immerse low-carbon steel specimens in 0.5 M HCl with and without the highest concentration of ATFS (300 ppm) for 48 hours.[1]

  • After immersion, clean the specimens with deionized water and dry them.

  • Characterize the surface morphology using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[1]

Performance Data

The following tables summarize the quantitative data on the performance of ATFS as a corrosion inhibitor for low carbon steel in 0.5 M HCl.

Table 1: Inhibition Efficiency of ATFS at Different Concentrations and Temperatures

Inhibitor Concentration (ppm)Inhibition Efficiency (%) at 298 KInhibition Efficiency (%) at 328 K
5052.27-
100--
200--
3008974.51
Data derived from reference[1][2][3].

Table 2: Electrochemical Parameters for Low Carbon Steel in 0.5 M HCl with and without ATFS

ConditionCorrosion Current Density (i_corr) (µA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (µF/cm²)
0.5 M HClValue not specifiedDecreases with inhibitorIncreases with inhibitor
0.5 M HCl + 300 ppm ATFSValue not specifiedIncreases significantlyDecreases significantly
Qualitative data trends derived from reference[2].

Table 3: Surface Roughness of Low Carbon Steel

ConditionAverage Roughness (nm)
In 0.5 M HCl7.58
In 0.5 M HCl + 300 ppm ATFS4.79
Data derived from reference[2].

Mechanism of Corrosion Inhibition

ATFS functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[2] The inhibition mechanism is attributed to the physical adsorption of the ATFS molecules onto the surface of the low-carbon steel, forming a protective film.[2] This adsorption process follows the Langmuir adsorption isotherm.[2] The presence of heteroatoms (N, S) and the trifluoromethyl group in the ATFS molecule facilitates its strong adsorption onto the metal surface.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of ATFS characterization Characterization (NMR, MP, EA) synthesis->characterization weight_loss Weight Loss Measurements electrochemical Electrochemical Studies (PDP, EIS) surface_analysis Surface Analysis (SEM, AFM) inhibition_efficiency Calculate Inhibition Efficiency weight_loss->inhibition_efficiency adsorption_isotherm Adsorption Isotherm Analysis weight_loss->adsorption_isotherm electrochemical->inhibition_efficiency mechanism Determine Inhibition Mechanism electrochemical->mechanism

Caption: Experimental workflow for evaluating ATFS as a corrosion inhibitor.

Corrosion Inhibition Mechanism

G cluster_solution Corrosive Solution (0.5 M HCl) cluster_surface Low Carbon Steel Surface cluster_film Protective Film Formation ATFS ATFS Molecules Adsorbed_ATFS Adsorbed ATFS Layer ATFS->Adsorbed_ATFS Physical Adsorption Hplus H⁺ ions Cathodic Cathodic sites Hplus->Cathodic Corrosion Reaction Clminus Cl⁻ ions Fe Fe (Anodic sites) Fe->Hplus Corrosion Reaction Adsorbed_ATFS->Fe Blocks Anodic Dissolution Adsorbed_ATFS->Cathodic Inhibits Hydrogen Evolution

References

Synthesis of Novel Benzenesulfonamide Derivatives from 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzenesulfonamide derivatives from 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including as antimalarial agents and carbonic anhydrase inhibitors.

Application Notes

The incorporation of a trifluoromethyl group into organic molecules can enhance bioactivity by altering the pharmacological profile. Benzenesulfonamide derivatives bearing a 1,2,4-triazole moiety have shown promise as potent inhibitors of various enzymes, making them attractive candidates for drug discovery.

Antimalarial Potential: A series of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides have been synthesized and investigated as potential antimalarial lead compounds. The rationale for their design involves the bioisosteric replacement of the heterocyclic ring in known sulfonamide drugs like sulfadoxine. Docking studies have suggested that trifluoromethyl-substituted derivatives may be effective inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum. The inhibition of DHPS disrupts the parasite's ability to synthesize essential nucleic acids, leading to its death.

Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Various isoforms of carbonic anhydrase are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Novel benzenesulfonamide derivatives incorporating triazole scaffolds are being explored as selective inhibitors of tumor-associated CA isoforms IX and XII, which are implicated in cancer progression. The development of selective inhibitors for these isoforms is a promising strategy for anticancer drug design.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation and characterization of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives.

Synthesis of 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole (Starting Material)

The starting material, 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole, can be prepared via the condensation and subsequent cyclization of aminoguanidine bicarbonate with an appropriate carboxylic acid.

General Procedure for the Synthesis of N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide Derivatives

This protocol describes a nucleophilic substitution reaction between 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole and various benzenesulfonyl chloride derivatives.

Materials:

  • 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole

  • Substituted benzenesulfonyl chloride derivatives

  • Acetonitrile (or DMF)

  • Magnetic stirrer and stirring bar

  • Reaction flask

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve an equimolar mixture of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole and the desired benzenesulfonyl chloride derivative in acetonitrile.

  • Stir the reaction mixture at room temperature using a magnetic stirrer.

  • Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid product is then purified, typically by recrystallization, to yield the desired N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivative.

Yields for these reactions are typically in the moderate range of 50-62%.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized benzenesulfonamide derivatives is crucial and can be achieved through a combination of spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the product.

  • Confirm the absence of the N-H stretching vibrations of the starting amino group.

  • Identify the characteristic bands for the sulfonamide group, typically observed in the ranges of 1396–1340 cm⁻¹ and 1188–1141 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The spectra will show signals corresponding to the aromatic protons, typically as double doublets or multiplets.

  • ¹³C-NMR: The carbon of the CF₃ group will appear as a characteristic quartet signal around 118.4 ppm (J = 269 Hz), and the C-5 of the triazole ring will also be a quartet around 152.5 ppm (J = 39 Hz).

  • ¹⁹F-NMR: A characteristic singlet signal for the trifluoromethyl group will be observed between -64.72 to -68.16 ppm.

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the synthesized compound to confirm its identity.

4. Elemental Analysis:

  • Perform elemental analysis to determine the percentage composition of C, H, and N, and compare it with the calculated values.

Data Presentation

The following table summarizes the reported yields for a series of synthesized N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives.

CompoundR'RYield (%)
13 CF₃OCH₃55
14 CF₃Br60
15 CF₃Cl62
16 CF₃F58
17 CF₃H50

Visualizations

The following diagrams illustrate the synthetic workflow and a general representation of the target signaling pathway.

experimental_workflow start Starting Materials (3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole & benzenesulfonyl chloride) reaction Nucleophilic Substitution (Acetonitrile, RT) start->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (Benzenesulfonamide Derivative) purification->product characterization Characterization (IR, NMR, MS, EA) product->characterization

Caption: Synthetic workflow for benzenesulfonamide derivatives.

signaling_pathway drug Benzenesulfonamide Derivative enzyme Target Enzyme (e.g., DHPS, Carbonic Anhydrase) drug->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme pathway Metabolic/Signaling Pathway product->pathway cellular_effect Cellular Effect (e.g., Parasite Death, Reduced Tumor Growth) pathway->cellular_effect

Caption: General mechanism of enzyme inhibition.

Application Notes & Protocols: N-Alkylation of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The 1,2,4-triazole moiety, particularly when substituted with a trifluoromethyl group, is a key pharmacophore found in numerous therapeutic agents due to its metabolic stability and ability to participate in hydrogen bonding. This document provides a detailed experimental procedure for the N-alkylation of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a versatile building block for the synthesis of novel pharmaceuticals. The protocol described herein is a representative method, and optimization of reaction conditions may be necessary for specific substrates.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide in the presence of a base typically yields a mixture of N1 and N2 isomers. The regioselectivity of the reaction can be influenced by the nature of the alkylating agent, the base, and the solvent used.

general_reaction_scheme General Reaction Scheme for N-Alkylation start 5-(Trifluoromethyl)-4H- 1,2,4-triazol-3-amine reagents + start->reagents alkyl_halide Alkyl Halide (R-X) base Base solvent Solvent product_mixture N1-alkylated product + N2-alkylated product reagents->product_mixture arrow

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq.) and anhydrous dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes. To this suspension, add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

  • Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm their structures and purity.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of a substituted 3-amino-1,2,4-triazole with various alkylating agents, which can be considered analogous to the target reaction. Actual yields for this compound may vary.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Methyl IodideK₂CO₃DMF606N1-methyl + N2-methyl85 (mixture)
2Ethyl BromideNaHTHF2512N1-ethyl + N2-ethyl78 (mixture)
3Benzyl BromideDBUCH₃CN804N1-benzyl + N2-benzyl92 (mixture)
4Propargyl BromideK₂CO₃Acetone508N1-propargyl + N2-propargyl80 (mixture)

Experimental Workflow Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup: - this compound - K2CO3 - Anhydrous DMF add_alkyl_halide 2. Add Alkyl Halide (1.1 eq.) setup->add_alkyl_halide Stir 15 min react 3. Heat and Stir (60-80 °C, 4-12 h) add_alkyl_halide->react quench 4. Quench with Water react->quench Cool to RT extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry (Na2SO4) and Concentrate wash->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Products (NMR, MS) purify->characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols: 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as a building block for the synthesis of diverse, biologically active heterocyclic compounds. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. This document outlines detailed experimental protocols for the synthesis of key heterocyclic scaffolds, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Synthesis of Fused Heterocyclic Systems

This compound serves as a valuable precursor for the construction of fused bicyclic systems, such as triazolopyrimidines and thiazolopyrimidines, which are known to possess a wide range of pharmacological activities, including anticancer properties.

Synthesis of[1][3][4]triazolo[1,5-a]pyrimidines

Thetriazolo[1,5-a]pyrimidine scaffold is a purine bioisostere and is present in numerous biologically active compounds. The synthesis can be achieved through the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of Ethyl 5-amino-7-(4-chlorophenyl)-2-(trifluoromethyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate

This protocol is adapted from a general procedure for the synthesis of related compounds.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • 4,4'-Trimethylenedipiperidine (TMDP)

  • Ethanol

  • Water

Procedure:

  • To a mixture of this compound (2.0 mmol), 4-chlorobenzaldehyde (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) in a round-bottom flask, add a mixture of water and ethanol (2.0 mL, 1:1 v/v).

  • Add 4,4'-trimethylenedipiperidine (TMDP) (40 mg, ~10 mol%) to the suspension.

  • Stir the reaction mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired product.

Quantitative Data for Representativetriazolo[1,5-a]pyrimidines

CompoundR1R2Yield (%)m.p. (°C)Anticancer Activity (IC50, µM)Reference
19 3-((5-((dimethylamino)methyl)furan-2-yl)methylthio)propyl4-fluoro-3-(trifluoromethyl)phenylamino--12.3 (Bel-7402), 6.1 (HT-1080)
20 3-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylthio)propyl3-fluorophenylamino47166-168-

Experimental Workflow: Synthesis oftriazolo[1,5-a]pyrimidines

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-(Trifluoromethyl)-4H- 1,2,4-triazol-3-amine G One-pot Condensation A->G B Substituted Aldehyde B->G C Ethyl Cyanoacetate C->G D TMDP (catalyst) D->G E Ethanol/Water (1:1) E->G F Reflux F->G H Purification (Recrystallization) G->H I [1,2,4]triazolo[1,5-a]pyrimidine Derivative H->I

Caption: One-pot synthesis oftriazolo[1,5-a]pyrimidines.

Synthesis of Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines are another class of purine antagonists with significant potential as anticancer agents. The trifluoromethyl group can enhance the biological activity of these compounds.

Experimental Protocol: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione

This protocol is based on a published procedure.

Materials:

  • 3-Phenyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate, synthesis not detailed here)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • A mixture of 3-phenyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol), phosphorus oxychloride (20 mL), and N,N-dimethylaniline (1 mL) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure compound.

Quantitative Data for Representative Thiazolo[4,5-d]pyrimidines

CompoundRYield (%)m.p. (°C)Anticancer Activity (GI50, µM)Reference
3b Phenyl--0.23 (NCI-H226), 0.24 (NCI-H522)
3e 4-Fluorophenyl72147-148-
4a Methylamino65197-198-
4b Ethylamino--0.35 (NCI-H226), 0.38 (NCI-H522)
4c Propylamino--0.33 (NCI-H226), 0.35 (NCI-H522)

Synthesis of Substituted Triazole Derivatives

The amino group of this compound can be readily functionalized to produce a variety of substituted triazole derivatives with diverse biological activities.

Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides

Sulfonamide-bearing triazoles have been investigated as potential antimalarial agents.

Experimental Protocol: General Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides

This is a general procedure adapted from the literature.

Materials:

  • This compound

  • Appropriate benzenesulfonyl chloride

  • Pyridine

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous pyridine, add the corresponding benzenesulfonyl chloride (1.1 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure sulfonamide derivative.

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promising activity in several therapeutic areas, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Activity and Potential Mechanisms

Several synthesized triazolopyrimidine and thiazolopyrimidine derivatives have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines.

One notable mechanism of action for a series oftriazolo[1,5-a]pyrimidines is the promotion of tubulin polymerization. Unlike taxanes, these compounds do not bind to the paclitaxel binding site, suggesting a unique mode of interaction with the microtubule cytoskeleton.

Furthermore, triazole derivatives have been designed as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase, FLT3, and CHK1. Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

Signaling Pathway: Kinase Inhibition by Triazole Derivatives

G cluster_pathway Cancer Cell Signaling cluster_inhibitor Therapeutic Intervention GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., FLT3) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis AuroraA Aurora-A Kinase CellCycle Cell Cycle Progression AuroraA->CellCycle CHK1 CHK1 CHK1->CellCycle Inhibition DNA_Damage DNA Damage DNA_Damage->CHK1 Triazole Trifluoromethyl-Triazole Derivative Triazole->RTK Inhibition Triazole->AuroraA Inhibition Triazole->CHK1 Inhibition

Application Notes & Protocols: Synthesis of Potential Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies in the synthesis of potential antimalarial agents, with a focus on novel quinoline derivatives and bicyclic azetidines. The following sections detail synthetic methodologies, biological activities, and key signaling pathways, offering critical insights for the discovery and development of next-generation antimalarial therapeutics.

Synthesis of Novel 4-Aminoquinoline Derivatives

The quinoline scaffold remains a cornerstone in antimalarial drug design, largely due to the historical success of chloroquine. However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new quinoline-based compounds with enhanced efficacy. Strategic functionalization, such as the introduction of a trifluoromethyl group, has been shown to improve antimalarial activity.

A key synthetic strategy for creating novel 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This method allows for the selective introduction of various amine-containing side chains at the C4-position of the quinoline ring, a modification critical for antimalarial efficacy.

Experimental Protocol: Synthesis of 4-Amino-3-chloro-7-(trifluoromethyl)quinoline Derivatives

This protocol describes a general procedure for the condensation of 3,4-Dichloro-7-(trifluoromethyl)quinoline with an aliphatic amine.

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline

  • Desired aliphatic amine (e.g., N,N-dimethylethylenediamine) (1.1-1.5 equivalents)

  • Phenol (as solvent/catalyst)

  • Ethyl acetate or dichloromethane

  • 1 M Sodium hydroxide solution

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dichloro-7-(trifluoromethyl)quinoline (1 equivalent) in phenol.

  • Heat the mixture to a temperature between 120-140 °C under an inert atmosphere.

  • Add the desired aliphatic amine (1.1-1.5 equivalents) dropwise over a period of 15-30 minutes.

  • Continue heating the reaction mixture at the same temperature for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the reaction mixture.

  • Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivative.

Note: Optimization of reaction conditions may be necessary for specific amine nucleophiles.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activities of representative 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundIC50 (μg/mL) vs. P. falciparum (CQ-S)IC50 (μg/mL) vs. P. falciparum (CQ-R)
4b --
4g --
4i --
12 --
Chloroquine --

Data extracted from multiple sources indicating high activity, specific values for these derivatives from the provided text are qualitative. Compounds 4b,g,i and 12 showed excellent antimalarial activity against Plasmodium falciparum compared with the antimalarial agent chloroquine (CQ).

Diversity-Oriented Synthesis of Bicyclic Azetidines

A promising approach to uncover novel antimalarial agents with new mechanisms of action is through diversity-oriented synthesis (DOS). This strategy allows for the creation of complex and three-dimensional molecules that are underrepresented in typical screening collections. A notable success of this approach is the identification of a series of bicyclic azetidines that target a new antimalarial target, phenylalanyl-tRNA synthetase. These compounds have demonstrated curative effects in mice at a single low dose and are active against all parasite life stages.

Experimental Workflow: From Synthesis to In Vivo Efficacy

The development of these bicyclic azetidines followed a rigorous workflow from initial synthesis to demonstration of in vivo efficacy.

Figure 1: Experimental workflow for the discovery of bicyclic azetidine antimalarials.
Quantitative Data: Pharmacokinetic Properties of BRD7929

The lead compound, BRD7929, exhibited favorable pharmacokinetic properties suitable for a single-dose oral treatment.

ParameterValue
Bioavailability 80%
Volume of Distribution (Vss) 24 L/kg
Half-life 32 hours

Key Signaling and Metabolic Pathways as Antimalarial Targets

The development of effective antimalarial agents increasingly relies on the identification and targeting of essential biological pathways in the Plasmodium parasite. Understanding these pathways is crucial for designing drugs with novel mechanisms of action that can overcome existing resistance.

Hemoglobin Digestion Pathway

The parasite resides within red blood cells and digests hemoglobin to acquire amino acids necessary for its growth and proliferation. This metabolic pathway is a prime target for antimalarial drugs.

G RBC Red Blood Cell Parasite Plasmodium parasite DV Digestive Vacuole Parasite->DV internalizes Hemoglobin Hemoglobin DV->Hemoglobin contains Heme Toxic Heme Hemoglobin->Heme digestion yields AminoAcids Amino Acids Hemoglobin->AminoAcids digestion yields Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin detoxification Drug Drug Target: Hemoglobin Degradation Enzymes Heme->Drug ProteinSynth Parasite Protein Synthesis AminoAcids->ProteinSynth

Figure 2: Simplified diagram of the hemoglobin digestion pathway in Plasmodium.
Folate Biosynthesis Pathway

The folate pathway is essential for the synthesis of nucleic acids and cell division in the parasite. Enzymes in this pathway, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), are well-established drug targets.

G cluster_inhibitors Drug Targets PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids DHPS->DHP DHFR->THF Sulfadoxine Sulfadoxine (inhibits) Sulfadoxine->DHPS Pyrimethamine Pyrimethamine (inhibits) Pyrimethamine->DHFR

Figure 3: The folate biosynthesis pathway and its inhibitors in Plasmodium.

These notes and protocols are intended to serve as a guide for researchers actively engaged in the synthesis and evaluation of novel antimalarial compounds. The provided methodologies and data highlight promising avenues for the development of therapeutics that can combat drug-resistant malaria.

enzymatic screening assays for 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative set of application notes and protocols for the enzymatic screening of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine derivatives is detailed below. These documents are intended for researchers, scientists, and professionals in the field of drug development.

Target Enzyme: Lanosterol 14α-demethylase (CYP51)

Introduction: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, which commonly target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1] This protocol describes a reconstituted in vitro assay to screen for inhibitory activity of this compound derivatives against CYP51.

Experimental Protocol: Reconstituted CYP51 Inhibition Assay

This protocol is adapted from established methods for in vitro screening of azole antifungals.[3][4]

1. Reagents and Materials:

  • Recombinant human or fungal (e.g., Aspergillus fumigatus) CYP51

  • Recombinant Cytochrome P450 Reductase (CPR)

  • Eburicol or Lanosterol (substrate)

  • NADPH

  • Reaction Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Prepare a master mix containing the reaction buffer, CYP51, and CPR.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add 1 µL of the test compounds at various concentrations (e.g., 0.1 to 100 µM) to the respective wells. Include wells for a positive control (Ketoconazole) and a no-inhibitor (vehicle) control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (eburicol or lanosterol) and NADPH to all wells.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).

  • Analyze the reaction mixture using HPLC or LC-MS to quantify the formation of the product or the depletion of the substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: CYP51 Inhibition

Compound IDDerivative SubstitutionIC50 (µM)
TAZ-CF3-001R = H15.2
TAZ-CF3-002R = 4-chlorophenyl0.8
TAZ-CF3-003R = 2,4-difluorobenzyl1.5
Ketoconazole(Positive Control)0.1

Visualization: CYP51 Inhibition Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, CYP51, CPR) DispenseMix Dispense Master Mix into 96-well plate MasterMix->DispenseMix Compounds Prepare Test Compounds & Controls (in DMSO) AddCompounds Add Compounds/ Controls Compounds->AddCompounds DispenseMix->AddCompounds PreIncubate Pre-incubate (37°C, 15 min) AddCompounds->PreIncubate StartReaction Initiate Reaction (add Substrate & NADPH) PreIncubate->StartReaction Incubate Incubate (37°C, 60 min) StartReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction LCMS LC-MS/HPLC Analysis StopReaction->LCMS CalcInhibition Calculate % Inhibition LCMS->CalcInhibition IC50 Determine IC50 CalcInhibition->IC50 cluster_dhps DHPS Reaction cluster_dhfr Coupled Reporter Reaction pABA pABA DHPS DHPS pABA->DHPS DHPPP DHPPP DHPPP->DHPS DHP Dihydropteroate DHFR DHFR DHP->DHFR DHPS->DHP NADPH NADPH (Abs @ 340nm) NADPH->DHFR NADP NADP+ (No Abs @ 340nm) THP Tetrahydropteroate DHFR->NADP DHFR->THP Inhibitor Triazole Derivative (Inhibitor) Inhibitor->DHPS GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP SubstrateP Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) SubstrateP->Response Inhibitor Triazole Derivative (Inhibitor) Inhibitor->Kinase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Cyclization: The final ring-closing step to form the triazole is often a critical point.- Optimize Reaction Temperature: Systematically screen temperatures to find the optimal balance between reaction rate and side product formation. - Choice of Solvent: The polarity of the solvent can significantly influence the reaction. Experiment with a range of solvents (e.g., toluene, DMF, acetonitrile) to find the most suitable one.[1] - Dehydrating Conditions: For syntheses involving condensation and cyclization, ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
Decomposition of Starting Materials or Intermediates: Trifluoromethyl-containing compounds and reactive intermediates can be unstable under certain conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control of Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials.- Verify Reagent Purity and Quantity: Ensure the accurate measurement of all starting materials. - Optimize Reactant Ratios: Systematically vary the molar ratios of the reactants to determine the optimal conditions for product formation.
Formation of Multiple Products/Impurities Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts.- Control of Reaction Temperature: Lowering the reaction temperature may favor the desired reaction pathway and minimize side reactions. - Choice of Base (for cycloaddition reactions): In reactions involving in situ generation of intermediates like nitrile imines, the choice and amount of base (e.g., NEt₃) is crucial and should be optimized.[2][3]
Isomer Formation: Depending on the synthetic route, the formation of regioisomers is possible.- Regioselective Synthesis Methods: Employ synthetic strategies that favor the formation of the desired isomer, such as the [3+2] cycloaddition of nitrile imines with CF₃CN which has been shown to be regioselective.[2][3]
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution during column chromatography can make separation challenging.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1][4] - Alternative Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases for column chromatography.
Product Insolubility: The product may have limited solubility in common organic solvents, making extraction and purification difficult.- Solubility Screening: Test the solubility of the crude product in a variety of solvents to identify a suitable one for purification or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding method for the synthesis of 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole?

A1: A widely used and efficient method is the condensation and cyclization of aminoguanidine bicarbonate with trifluoroacetic acid. This method has been reported to produce the desired product in excellent yields, around 91%.[1] The reaction is typically performed by heating the reactants, often in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.[1]

Q2: My [3+2] cycloaddition reaction to form a 5-trifluoromethyl-1,2,4-triazole is giving a low yield. What parameters should I optimize?

A2: For the [3+2] cycloaddition of in situ generated nitrile imines with a trifluoroacetonitrile precursor, several factors are critical for achieving a high yield.[2][3] Key parameters to optimize include:

  • Solvent: Dichloromethane (CH₂Cl₂) has been reported as an effective solvent for this reaction.[2]

  • Base: Triethylamine (NEt₃) is commonly used, and its stoichiometry is crucial. Increasing the equivalents of the base can significantly improve the yield.[2][3]

  • Reactant Ratio: The ratio of the hydrazonyl chloride to the trifluoroacetonitrile precursor should be carefully optimized.[2][3]

Q3: Are there any specific safety precautions I should take when working with trifluoromethyl-containing compounds?

A3: Yes, trifluoromethyl-containing reagents and products should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some fluorinated compounds can be volatile and may have toxicological properties that are not fully characterized. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I confirm the structure of my synthesized this compound?

A4: The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the presence and connectivity of the atoms in the molecule. The trifluoromethyl group gives a characteristic signal in the ¹⁹F NMR spectrum.[1]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H and C=N bonds.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole via Condensation/Cyclization[1]

A mixture of aminoguanidine bicarbonate (1 equivalent) and trifluoroacetic acid (1 equivalent) is stirred at room temperature until the release of CO₂ ceases. Toluene is then added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus for 20 hours to remove water. The resulting white solid is cooled to room temperature, filtered, washed with toluene, and dried. This method has been reported to yield the product in 91% yield.[1]

Protocol 2: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3+2] Cycloaddition[2]

To a Schlenk tube equipped with a stir bar, a mixture of hydrazonoyl chloride (1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv) in CH₂Cl₂ (1.0 mL) is added. Triethylamine (3.0 equiv) is then added, and the tube is immediately sealed with a Teflon cap. The reaction is stirred at room temperature for 12 hours. After the reaction is complete, the solvent is removed under reduced pressure. Yields for this reaction vary depending on the substrates, ranging from 40% to 98%.[2][3]

Visualizations

Synthesis_Pathway_1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aminoguanidine\nBicarbonate Aminoguanidine Bicarbonate This compound This compound Aminoguanidine\nBicarbonate->this compound + Trifluoroacetic\nAcid Trifluoroacetic Acid Trifluoroacetic\nAcid->this compound Toluene, Reflux\n(Dean-Stark) Toluene, Reflux (Dean-Stark) Toluene, Reflux\n(Dean-Stark)->this compound

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_cyclization Check Cyclization Conditions start->check_cyclization check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry check_decomposition Check for Decomposition start->check_decomposition optimize_temp Optimize Temperature check_cyclization->optimize_temp optimize_solvent Optimize Solvent check_cyclization->optimize_solvent end Improved Yield optimize_temp->end optimize_solvent->end verify_purity Verify Reagent Purity check_stoichiometry->verify_purity optimize_ratio Optimize Molar Ratios check_stoichiometry->optimize_ratio verify_purity->end optimize_ratio->end inert_atmosphere Use Inert Atmosphere check_decomposition->inert_atmosphere monitor_reaction Monitor Reaction Time check_decomposition->monitor_reaction inert_atmosphere->end monitor_reaction->end

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials such as hydrazine-containing compounds and trifluoroacetic acid derivatives. Incomplete cyclization can also lead to open-chain intermediates that persist in the crude product.

Q2: Which purification technique is generally recommended for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them often depends on the nature and quantity of the impurities. Recrystallization is a good option for removing small amounts of impurities if a suitable solvent is found, while column chromatography is more effective for separating complex mixtures or impurities with similar solubility to the product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows you to visualize the separation of your target compound from impurities. Due to the amine group and triazole ring, the compound can often be visualized under UV light (254 nm). Staining with potassium permanganate or p-anisaldehyde can also be effective.

Q4: My compound is an amine. Are there any special considerations for column chromatography?

A4: Yes, basic compounds like amines can sometimes streak on silica gel columns, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system.[1]

Q5: I have a low yield after recrystallization. What are the common causes and how can I improve it?

A5: Low recovery is often due to using too much solvent, the compound being too soluble in the cold solvent, or premature crystallization during hot filtration.[2][3] To improve your yield, use the minimum amount of hot solvent necessary for dissolution, and consider creating a second crop of crystals by concentrating the mother liquor.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.[4][5] Using a mixed solvent system can also help.
The compound is highly impure.Consider purifying the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
Product is Still Impure The cooling process was too fast, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The impurity has very similar solubility to the product.A different recrystallization solvent may be needed, or an alternative purification method like column chromatography should be considered.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The chosen eluent system is not optimal.Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of the Compound Band The compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[1]

Data Presentation

Comparison of Purification Techniques
Technique Stationary/Mobile Phase Advantages Disadvantages Applicability for this compound
Recrystallization Solid/SolventCost-effective, good for large quantities, can yield very pure crystals.Requires finding a suitable solvent, can have lower yields, less effective for complex mixtures.Potentially very effective, especially if a good single or mixed solvent system is identified. Water or ethanol/water mixtures are good starting points.[6]
Column Chromatography Silica Gel/Solvent Gradient (e.g., Hexane/Ethyl Acetate)Highly versatile, can separate complex mixtures, good for small to medium scales.More time-consuming, requires more solvent, can be less economical for large scales.Excellent for removing a wide range of impurities, especially when followed by recrystallization of the clean fractions.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of deionized water. If the compound is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, water is a suitable solvent. If it is too soluble in water, an ethanol/water or methanol/water mixture may be effective.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot deionized water (or the chosen solvent system) to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with the less polar solvent system. Gradually increase the polarity of the eluent as the column runs to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis decision Purity Check tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Major/Multiple Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out start->oiling_out Oil forms no_crystals No Crystals check_crystals->no_crystals No low_yield Low Yield check_crystals->low_yield Yes, but few solution1 Concentrate Solution no_crystals->solution1 solution2 Induce Crystallization no_crystals->solution2 solution3 Re-heat & Add Solvent oiling_out->solution3 solution4 Use Less Solvent low_yield->solution4

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of Trifluoromethylated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethylated triazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of trifluoromethylated 1,2,3-triazoles via azide-alkyne cycloaddition?

A1: The most prevalent byproducts in the synthesis of trifluoromethylated 1,2,3-triazoles are typically regioisomers and products from alkyne homocoupling.

  • Regioisomers (1,4- and 1,5-disubstituted): In thermal, uncatalyzed azide-alkyne cycloadditions, a mixture of 1,4- and 1,5-disubstituted regioisomers is often formed.[1][2] The choice of catalyst is crucial for controlling regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions almost exclusively yield the 1,4-disubstituted triazole, while ruthenium catalysts direct the reaction to form the 1,5-disubstituted isomer.[2][3][4]

  • Alkyne Homocoupling (Glaser Coupling): A significant side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne starting material, which leads to the formation of a diacetylene byproduct and reduces the yield of the desired triazole.[5]

  • Isoxazoles: In specific synthetic routes, such as the reaction of trifluoromethyl-ynones with sodium azide, 5-trifluoromethylisoxazoles can be formed as byproducts. The reaction's chemoselectivity can often be switched by modifying the reaction conditions, for example, through the use of acid catalysis.[6]

Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for a trifluoromethylated triazole is resulting in a low yield. What are the likely causes?

A2: Low yields in CuAAC reactions are a common issue and can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5]

  • Poor Reagent Quality: The purity of the azide and alkyne starting materials is critical. Azides, in particular, can be unstable and may contain impurities that interfere with the reaction.[5]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact the reaction efficiency.[5]

  • Ligand Issues: The choice and concentration of the stabilizing ligand for the Cu(I) catalyst are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[5]

  • Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[5]

  • Low Reactant Concentration: At very low concentrations of either the azide or alkyne, the reaction rate can decrease significantly.[5]

Q3: How can I improve the yield of my CuAAC reaction for trifluoromethylated triazoles?

A3: To improve the yield, you can implement the following troubleshooting strategies:

  • Maintain Active Cu(I) Catalyst:

    • Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate.[5]

    • Employ a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent oxidation, and increase its solubility.[5][7]

    • Work Under an Inert Atmosphere: Conducting the reaction in a glovebox under nitrogen or argon provides the best protection against oxygen.[5]

  • Ensure High-Quality Reagents: Purify starting materials if necessary. Check the stability of the azide, especially if it has been stored for a long time.

  • Optimize Reaction Conditions: Systematically vary the stoichiometry, temperature, and solvent to find the optimal conditions for your specific substrates.

  • Minimize Side Reactions: The use of a reducing agent and an inert atmosphere will also help to suppress the oxidative homocoupling of the alkyne.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)Add a fresh solution of a reducing agent like sodium ascorbate. Use a stabilizing ligand (e.g., TBTA, THPTA). Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[5]
Poor quality of starting materialsPurify the azide and alkyne. Confirm the integrity of the starting materials by NMR or other analytical techniques.
Incorrect reaction conditionsOptimize temperature, solvent, and reaction time. Ensure the pH of the reaction mixture is within the optimal range (typically 4-12 for CuAAC).[8]
Mixture of Regioisomers Uncatalyzed thermal reactionFor 1,4-regioisomers, use a Cu(I) catalyst. For 1,5-regioisomers, use a ruthenium catalyst.[2][3][4]
Presence of Alkyne Homocoupling Byproduct Oxygen in the reaction mixtureDegas all solutions and run the reaction under an inert atmosphere. Ensure a sufficient amount of reducing agent is present.[5][7]
Difficult Purification Byproducts with similar polarity to the productOptimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). Recrystallization may also be an option.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Trifluoromethyl Triazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the trifluoromethyl-containing alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or CH₃CN).

    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv) in water.

  • Reaction Setup:

    • To a reaction vessel, add the solution of the alkyne and azide.

    • Add the sodium ascorbate solution to the reaction mixture.

    • Add the CuSO₄ solution to initiate the reaction. If a ligand is used, it should be added before the copper salt.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the pure trifluoromethylated triazole.[3][4]

General Procedure for the Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3+2] Cycloaddition

This protocol is based on the cycloaddition of nitrile imines with a trifluoroacetonitrile precursor.

  • Reaction Setup:

    • In a Schlenk tube equipped with a stir bar, combine the hydrazonoyl chloride (1.5 equiv) and the trifluoroacetaldehyde O-aryl oxime (1.0 equiv) in a solvent such as CH₂Cl₂.

    • Add a base, such as triethylamine (NEt₃) (3.0 equiv), to the mixture.

    • Seal the tube and stir the reaction mixture at room temperature for 12 hours.[9]

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and CH₂Cl₂) to obtain the desired 5-trifluoromethyl 1,2,4-triazole.[9]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Reagent Solutions (Alkyne, Azide, Catalyst, Ligand) B Combine Reagents in Reaction Vessel A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench Reaction & Extract Product D->E Reaction Complete F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H Characterize Pure Product (NMR, MS, etc.) G->H

General experimental workflow for trifluoromethylated triazole synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield of Trifluoromethylated Triazole C1 Is Cu(I) catalyst protected from oxidation? Start->C1 C2 Add reducing agent (e.g., Na-ascorbate). Use stabilizing ligand. Work under inert atmosphere. C1->C2 No R1 Are starting materials pure? C1->R1 Yes R2 Purify alkyne and azide. Check for azide degradation. R1->R2 No Cond1 Are reaction conditions optimal? R1->Cond1 Yes Cond2 Optimize temperature, solvent, and stoichiometry. Cond1->Cond2 No SR1 Is alkyne homocoupling observed? Cond1->SR1 Yes SR2 Degas solvents and use inert atmosphere. SR1->SR2 Yes

Troubleshooting logic for low-yield reactions.

cuaac_cycle CuI Cu(I) CuAcetylide R-C≡C-Cu(I) CuI->CuAcetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu-containing intermediate CuAcetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Triazolide->Product + H⁺ Product->CuI - Product (Catalyst Regeneration)

Catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

overcoming regioselectivity issues in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in 1,2,4-triazole synthesis, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the classical methods for synthesizing 1,2,4-triazoles, and what are their limitations?

A1: The most common classical methods are the Einhorn-Brunner and Pellizzari reactions.[1]

  • Einhorn-Brunner Reaction: This method involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][3] A significant limitation arises when using unsymmetrical imides, as it often leads to a mixture of regioisomers.[2][4]

  • Pellizzari Reaction: This reaction synthesizes 1,2,4-triazoles from an amide and a hydrazide.[5][6] Similar to the Einhorn-Brunner reaction, it is not inherently regioselective and can produce isomeric mixtures, especially with unsymmetrical starting materials.[5][6] It often requires high temperatures and long reaction times, which can result in low yields.[5][6]

Q2: My Einhorn-Brunner reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A2: The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide.[2] The initial nucleophilic attack by the hydrazine occurs at the more electrophilic carbonyl carbon.[2] Consequently, the acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the 1,2,4-triazole ring.[2][3]

To improve selectivity:

  • Maximize Electronic Differences: Redesign your imide starting material to have one strongly electron-withdrawing group and one electron-donating group. This will create a larger difference in the electrophilicity of the two carbonyl carbons, directing the reaction towards a single isomer.[2]

  • Consider Alternative Routes: If modifying the imide is not feasible, modern synthetic methods often provide better regioselectivity.[2]

Q3: What are the modern, more regioselective methods for synthesizing 1,2,4-triazoles?

A3: Several modern methods offer excellent control over regioselectivity:

  • Catalyst-Controlled [3+2] Cycloadditions: This is a powerful strategy where the choice of metal catalyst directs the regiochemical outcome. For instance, in the reaction of isocyanides with diazonium salts, an Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst produces 1,5-disubstituted 1,2,4-triazoles.[7][8][9][10]

  • One-Pot, Three-Component Synthesis: A highly efficient and regioselective one-pot, two-step process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[7][8][11] This method generally produces the 1,3,5-regioisomer as the sole product.[7]

Q4: I am getting a low yield in my 1,2,4-triazole synthesis. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: This can be due to insufficient temperature or reaction time.[1]

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[1] Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][5]

  • Purity of Starting Materials: Hydrazides, for example, can be hygroscopic, and impurities can interfere with the reaction.[1]

    • Solution: Ensure all starting materials and solvents are pure and dry.[1]

  • Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the final product.[1]

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[2]

  • Side Reactions: The formation of byproducts, such as 1,3,4-oxadiazoles, is a common issue, particularly when using hydrazides.[1]

    • Solution: Ensure strictly anhydrous conditions and consider lowering the reaction temperature to favor triazole formation.[1]

Q5: How can I determine the regioisomeric ratio of my product mixture?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and ratio of regioisomers.[12] Specifically, 1H and 13C NMR can be used to distinguish between different isomers.[12][13] For complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify the different products.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Einhorn-Brunner Synthesis
Potential Cause Recommended Solutions
Similar electronic properties of the two acyl groups on the imide.[2]1. Redesign the Imide: Synthesize a new imide with one significantly more electron-withdrawing acyl group to direct the nucleophilic attack.[2] 2. Switch to an Alternative Synthesis: Employ a more regioselective method like a catalyst-controlled cycloaddition or a three-component reaction.[2]
High reaction temperature leading to thermal rearrangement.[1]1. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer period.[1] 2. Monitor Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to minimize side reactions.[2]
Difficult separation of isomers.[2]1. Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., silica gel, alumina).[2] 2. Attempt Recrystallization: Systematically test various solvents to find one that selectively crystallizes the desired isomer.[2]
Issue 2: Formation of Side Products (e.g., 1,3,4-Oxadiazoles)
Potential Cause Recommended Solutions
Competing intramolecular cyclization pathway, especially with hydrazides.[1]1. Strictly Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to disfavor the formation of the oxadiazole.[1] 2. Lower Reaction Temperature: Lowering the temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[1]
Choice of acylating agent.[1]Experiment with different acylating agents that may alter the reaction pathway.

Data Presentation: Comparison of Regioselective Methods

Table 1: Regioselectivity in Catalyst-Controlled Synthesis of Disubstituted 1,2,4-Triazoles

CatalystReactantsProductYield (%)Reference
Ag(I)Isocyanide + Aryl Diazonium Salt1,3-Disubstituted 1,2,4-Triazoleup to 88%[7][9]
Cu(II)Isocyanide + Aryl Diazonium Salt1,5-Disubstituted 1,2,4-Triazoleup to 79%[7][9]

Table 2: Yields for One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Carboxylic Acid (R¹)Amidine (R³)Hydrazine (R⁵)Yield (%)Reference
Benzoic acidBenzamidinePhenylhydrazine85%[11]
Acetic acidAcetamidineMethylhydrazine78%[11]
4-Chlorobenzoic acidBenzamidinePhenylhydrazine82%[11]
Cyclohexanecarboxylic acidAcetamidineIsopropylhydrazine75%[11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles (Castanedo Method)

This one-pot, two-step procedure provides highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles.[8][11]

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amidine hydrochloride (1.2 eq)

  • Monosubstituted hydrazine (1.5 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.5 eq)

  • Dimethylformamide (DMF)

  • Acetic acid

Procedure:

Step 1: Acylamidine Formation

  • To a solution of the carboxylic acid in DMF, add the amidine hydrochloride, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 24 hours to ensure the complete formation of the acylamidine intermediate.

Step 2: Cyclocondensation

  • To the reaction mixture from Step 1, add the monosubstituted hydrazine followed by acetic acid.

  • Heat the reaction mixture to 90°C and stir until the acylamidine intermediate is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles (Liu et al. Method)

This method allows for the selective synthesis of either 1,3- or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate catalyst.[7][8]

Materials:

  • Aryl diazonium salt (1.0 eq)

  • Isocyanide (1.2 eq)

  • For 1,3-isomer: AgSbF₆ (5 mol%)

  • For 1,5-isomer: Cu(OTf)₂ (10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aryl diazonium salt in DCM, add the appropriate catalyst (AgSbF₆ for the 1,3-isomer or Cu(OTf)₂ for the 1,5-isomer).

  • Add the isocyanide dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired regioisomer.

Visualizations

Einhorn_Brunner_Regioselectivity cluster_reaction Reaction Pathway Imide Unsymmetrical Imide (R1-CO-NH-CO-R2) Attack Nucleophilic Attack by Hydrazine Imide->Attack Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms two possible intermediates Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Isomer1 Regioisomer 1 (R1 at C3) Cyclization->Isomer1 Favored when R1 is more electron-withdrawing Isomer2 Regioisomer 2 (R2 at C3) Cyclization->Isomer2 Favored when R2 is more electron-withdrawing

Caption: Factors influencing regioselectivity in the Einhorn-Brunner reaction.

Troubleshooting_Flowchart Start Problem: Poor Regioselectivity CheckElectronic Are the electronic properties of the imide acyl groups significantly different? Start->CheckElectronic RedesignImide Action: Redesign imide with one strongly electron-withdrawing and one donating group. CheckElectronic->RedesignImide No CheckTemp Is the reaction temperature optimized? CheckElectronic->CheckTemp Yes ConsiderAlternative Action: Switch to a more regioselective method (e.g., catalyst-controlled or three-component synthesis). RedesignImide->ConsiderAlternative OptimizeTemp Action: Lower temperature and increase reaction time. CheckTemp->OptimizeTemp No Separation Is separation of isomers the main issue? CheckTemp->Separation Yes Separation->ConsiderAlternative No OptimizeChromatography Action: Optimize chromatography (solvents, stationary phase) or attempt recrystallization. Separation->OptimizeChromatography Yes

Caption: Troubleshooting workflow for poor regioselectivity in 1,2,4-triazole synthesis.

Catalyst_Control cluster_reaction [3+2] Cycloaddition Isocyanide Isocyanide (R-NC) Reaction Catalyst-Controlled Reaction Isocyanide->Reaction Diazonium Aryl Diazonium Salt (Ar-N2+) Diazonium->Reaction Isomer13 1,3-Disubstituted 1,2,4-Triazole Reaction->Isomer13 Ag(I) Catalyst Isomer15 1,5-Disubstituted 1,2,4-Triazole Reaction->Isomer15 Cu(II) Catalyst

Caption: Catalyst control in the regioselective synthesis of disubstituted 1,2,4-triazoles.

References

optimization of reaction conditions for synthesizing 5-trifluoromethyl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing 5-trifluoromethyl-1,2,4-triazoles. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for synthesizing 5-trifluoromethyl-1,2,4-triazoles?

A1: A widely used and effective method is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (CF₃CN).[1][2] In this reaction, the nitrile imines are typically generated in situ from hydrazonyl chlorides in the presence of a base.[1][2] To overcome the challenges of handling gaseous and toxic trifluoroacetonitrile, a stable precursor, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, can be used to generate CF₃CN under mild conditions.[1][3]

Q2: What are the key starting materials for the [3+2] cycloaddition method?

A2: The primary starting materials are:

  • Hydrazonyl chlorides: These serve as the precursors for nitrile imines.[1][2]

  • A trifluoroacetonitrile precursor: 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime is a common choice as it can generate trifluoroacetonitrile in situ.[1][3]

  • A base: A tertiary amine, such as triethylamine (NEt₃), is typically used to facilitate the formation of the nitrile imine from the hydrazonyl chloride.[1]

Q3: What is the proposed mechanism for the [3+2] cycloaddition reaction?

A3: The reaction is believed to proceed through the following steps:

  • The base (e.g., triethylamine) dehydrochlorinates the hydrazonyl chloride to generate a reactive nitrile imine intermediate.[1]

  • Concurrently, the trifluoroacetonitrile precursor releases trifluoroacetonitrile in the presence of the base.[1][3]

  • The nitrile imine then undergoes a regioselective [3+2] cycloaddition with the trifluoroacetonitrile to form the desired 5-trifluoromethyl-1,2,4-triazole ring system.[1]

Q4: Are there alternative methods for synthesizing 5-trifluoromethyl-1,2,4-triazoles?

A4: Yes, other synthetic strategies have been reported, including:

  • FeCl₃-mediated cascade annulation of trifluoroacetimidoyl chlorides.[1]

  • Copper-catalyzed intramolecular decarbonylative cyclization of trifluoroacetimidohydrazides.[1]

  • Iodine-mediated intramolecular oxidative cyclization.[1]

  • Copper-catalyzed three-component reaction of aryldiazonium salts with 2,2,2-trifluorodiazoethane and nitriles.[1]

  • Elemental sulfur-mediated oxidative cyclization of aliphatic amines and trifluoroacetimidohydrazides.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient generation of nitrile imine: The hydrazonyl chloride may be unstable or the base may not be strong enough.Ensure the hydrazonyl chloride is pure and handled under anhydrous conditions. Consider using a stronger, non-nucleophilic base if triethylamine is ineffective.
Decomposition of trifluoroacetonitrile precursor: The precursor may be sensitive to reaction conditions.Ensure the reaction is run at the recommended temperature (typically room temperature for the [3+2] cycloaddition).[1] Avoid prolonged reaction times.
Suboptimal solvent choice: The polarity of the solvent can significantly impact the reaction.Dichloromethane (CH₂Cl₂) has been shown to be an effective solvent for the [3+2] cycloaddition.[1] Solvents like THF and DMSO have resulted in lower yields.[1]
Incorrect stoichiometry: The ratio of reactants is crucial for optimal yield.An excess of the hydrazonyl chloride (e.g., 1.5 equivalents) relative to the trifluoroacetonitrile precursor (1.0 equivalent) has been found to improve yields.[1]
Formation of Side Products Dimerization of nitrile imine: If the concentration of the nitrile imine is too high, it can dimerize.Add the hydrazonyl chloride slowly to the reaction mixture to maintain a low concentration of the nitrile imine.
Hydrolysis of hydrazonyl chloride: The presence of water can lead to the hydrolysis of the hydrazonyl chloride to the corresponding hydrazide.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 1,3,4-oxadiazole: This can be a competing cyclization pathway, particularly when starting from hydrazides under certain conditions.Ensure the use of hydrazonyl chlorides and anhydrous conditions to favor the formation of the 1,2,4-triazole.[5]
Difficult Purification Polar nature of the product: The triazole ring introduces polarity, which can make purification by standard column chromatography challenging.Consider using a more polar eluent system or a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can also be an effective purification method.
Removal of copper catalyst (if applicable): For copper-catalyzed reactions, removal of residual copper can be difficult.Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove copper ions.[6]
Reaction Fails to Initiate Inactive reagents: The hydrazonyl chloride or the trifluoroacetonitrile precursor may have degraded.Verify the purity and integrity of the starting materials using analytical techniques such as NMR or mass spectrometry.
Insufficient base: The amount of base may be inadequate to drive the reaction to completion.Ensure at least two equivalents of base are used to neutralize the generated HCl and facilitate the reaction.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the [3+2] Cycloaddition Synthesis of a Model 5-Trifluoromethyl-1,2,4-triazole [1]

EntryReactant Ratio (Hydrazonyl Chloride : Precursor)SolventBase (Equivalents)TemperatureYield (%)
11:2THFNEt₃ (2.0)Room Temp.3
21:2DMSONEt₃ (2.0)Room Temp.8
31:2CH₂Cl₂NEt₃ (2.0)Room Temp.25
41:1CH₂Cl₂NEt₃ (2.0)Room Temp.37
51.5:1CH₂Cl₂NEt₃ (3.0)Room Temp.49
62:1CH₂Cl₂NEt₃ (2.0)Room Temp.49

Conditions: Reaction of N-phenyl-benzohydrazonoyl chloride and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime.

Table 2: Optimization of Reaction Conditions for a Metal-Free, Multi-Component Synthesis of a 3-Trifluoromethyl-1,2,4-triazole

EntryAdditiveSolventTemperature (°C)Yield (%)
1TsOH·H₂OToluene10053
2TfOHToluene10038
3PivOHToluene10015
4TFAToluene10083
5TFATHF10052
6TFADCE10062
7TFADMSO10017
8TFADMF10051
9TFA1,4-Dioxane10073
10TFAToluene8065
11TFAToluene12071

Conditions: Reaction of a trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate.

Experimental Protocols

General Procedure for the Synthesis of 5-Trifluoromethyl-1,2,4-triazoles via [3+2] Cycloaddition [1]

A mixture of the hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (0.20 mmol, 1.0 equiv) in dichloromethane (1.0 mL) is added to a Schlenk tube equipped with a stir bar. Triethylamine (0.60 mmol, 3.0 equiv) is then added. The tube is immediately sealed with a Teflon cap and stirred at room temperature for 12 hours. After the reaction is complete, the solvent is removed in vacuo under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1,2,4-triazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Hydrazonyl Chloride and CF3CN Precursor in CH2Cl2 add_base Add Triethylamine start->add_base seal Seal Reaction Vessel add_base->seal stir Stir at Room Temperature for 12h seal->stir evap Remove Solvent in Vacuo stir->evap purify Purify by Column Chromatography evap->purify product Isolated 5-Trifluoromethyl-1,2,4-triazole purify->product

Caption: Experimental workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates In Situ Generated Intermediates HC Hydrazonyl Chloride NI Nitrile Imine HC->NI - HCl P CF3CN Precursor CF3CN Trifluoroacetonitrile (CF3CN) P->CF3CN B Base (NEt3) B->NI - HCl B->CF3CN Product 5-Trifluoromethyl-1,2,4-triazole NI->Product [3+2] Cycloaddition CF3CN->Product [3+2] Cycloaddition

Caption: Plausible mechanism for the [3+2] cycloaddition reaction.

troubleshooting_logic start Low or No Yield? check_solvent Is the solvent CH2Cl2? start->check_solvent Yes start->check_solvent No check_ratio Is the hydrazonyl chloride in excess? check_solvent->check_ratio Yes solution1 Change solvent to CH2Cl2 check_solvent->solution1 No check_reagents Are starting materials pure? check_ratio->check_reagents Yes solution2 Adjust reactant ratio (e.g., 1.5:1) check_ratio->solution2 No solution3 Purify starting materials check_reagents->solution3 No success Yield Improved check_reagents->success Yes solution1->success solution2->success solution3->success

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting guide for the cyclization step in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triazole Synthesis Cyclization Step

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering issues during the cyclization step of triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low yield or is not working at all. What are the common causes and how can I troubleshoot it?

Low yields or reaction failures in CuAAC are common issues that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), a reducing agent is necessary to generate Cu(I) in situ.[1][2] Insufficient reducing agent or its degradation can lead to catalyst inactivation.

    • Solution: Ensure you are using a fresh solution of a suitable reducing agent, such as sodium ascorbate, in slight excess.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), a major side reaction, and can also oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[1]

    • Solution: Degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.[1]

  • Impure Reagents or Solvents: Impurities in your azide, alkyne, or solvents can interfere with the reaction. Water can sometimes be beneficial, but other impurities may inhibit the catalyst.

    • Solution: Use pure, dry reagents and solvents when required. Ensure the purity of your starting materials via techniques like NMR or chromatography.

  • Poor Solubility: If your substrates are not well-dissolved in the chosen solvent system, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent system that dissolves both the azide and the alkyne. Common solvent systems include t-butanol/water, DMF/water, and DMSO.[3][4]

  • Inappropriate Temperature: While many CuAAC reactions proceed well at room temperature, some may require heating to overcome a high activation barrier.[3][5] Conversely, for some substrates, lower temperatures might be optimal to increase yield.

    • Solution: Try optimizing the reaction temperature. For sluggish reactions, microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[3][6]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

The formation of side products can complicate purification and reduce the yield of your desired triazole.

Common Side Products & Prevention:

  • Alkyne Homocoupling (Glaser Coupling): This is one of the most common side reactions, resulting in a diyne byproduct. It is promoted by oxygen and Cu(II) ions.[1]

    • Prevention: Maintain anaerobic conditions by degassing solvents and using an inert atmosphere.[1] Ensure a sufficient amount of reducing agent is present to keep the copper in the Cu(I) state.[1]

  • Formation of 1,5-Regioisomer: While CuAAC is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form.[1][7]

    • Prevention: The use of copper(I) catalysts strongly favors the formation of the 1,4-disubstituted product.[2][5] If the 1,5-isomer is desired, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method.[8][9]

  • Degradation of Sensitive Substrates: The copper/ascorbate system can generate reactive oxygen species (ROS) that may degrade sensitive functional groups on your substrates.[1]

    • Prevention: The use of copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst and reduce the generation of ROS.[1]

Q3: How do I choose the right catalyst and ligand for my CuAAC reaction?

The choice of catalyst and ligand can significantly impact the efficiency and success of your triazole synthesis.

Catalyst and Ligand Considerations:

  • Copper Source: Both Cu(I) and Cu(II) salts can be used. Cu(I) salts (e.g., CuI, CuBr) are directly active, while Cu(II) salts (e.g., CuSO₄) require an in situ reducing agent.[10] Copper nanoparticles have also been shown to be effective catalysts.[11]

  • Ligands: Ligands are used to stabilize the Cu(I) oxidation state, increase catalyst solubility, and accelerate the reaction.[1] This is particularly important in biological applications to prevent copper toxicity.[12]

    • Common Ligands: THPTA and TBTA are widely used ligands that enhance reaction rates and prevent catalyst disproportionation.[1] Pyridinyl-triazole ligands have also been shown to be highly effective.[13]

Troubleshooting Workflow

Troubleshooting_Triazole_Synthesis start Start: Low/No Triazole Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents is_cu_I Is Cu(I) present and active? check_catalyst->is_cu_I is_anaerobic Are conditions anaerobic? check_conditions->is_anaerobic are_reagents_pure Are reagents pure? check_reagents->are_reagents_pure add_reducing_agent Add fresh reducing agent (e.g., Sodium Ascorbate) is_cu_I->add_reducing_agent No use_ligand Consider using a Cu-stabilizing ligand (e.g., THPTA, TBTA) is_cu_I->use_ligand Yes, but still fails success Successful Triazole Synthesis add_reducing_agent->success use_ligand->success degas_solvents Degas solvents and use inert atmosphere (N2, Ar) is_anaerobic->degas_solvents No optimize_temp Optimize Temperature is_anaerobic->optimize_temp Yes degas_solvents->success check_solubility Check Substrate Solubility optimize_temp->check_solubility check_solubility->success purify_reagents Purify starting materials are_reagents_pure->purify_reagents No are_reagents_pure->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in triazole synthesis.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Triazole Synthesis

EntryCatalyst (mol%)Ligand (mol%)Reducing Agent (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
1CuSO₄·5H₂O (1)THPTA (5)Sodium Ascorbate (10)t-Butanol/H₂O (1:1)Room Temp1-24High[1]
2CuI (1)NoneNoneMeOH/H₂O/THF (1:1:1)35-40<1Excellent[14]
3CuCl (0.1)(PhS)₂ (0.2)NoneH₂ORoom Temp1693[15]
4Cu/CNoneNoneDichloromethane110~2 minQuantitative[16]
5Cp*RuCl(COD)NoneNoneDioxane801295 (1,5-isomer)[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.2 eq)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the organic azide and the terminal alkyne.

  • Add the solvent system (e.g., 1:1 t-butanol/water) and stir the mixture to achieve a homogeneous solution or suspension.[17]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[17]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.[3]

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄OH and stir for 30 minutes.[17]

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[17]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[17]

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.[17]

Protocol 2: Purification of Triazoles by Column Chromatography

Materials:

  • Crude triazole product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent.

  • Pack a chromatography column with silica gel using the initial eluent.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Begin elution with a non-polar solvent system, such as 100% hexane.

  • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined beforehand by TLC analysis.[17]

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified triazole.[17]

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep Reagent Preparation: - Dissolve azide (1.0 eq) and alkyne (1.1 eq) in solvent (e.g., t-butanol/water) start->reagent_prep degas Degas solution with inert gas (N2 or Ar) for 15-20 min reagent_prep->degas catalyst_add Catalyst Addition: 1. Add Sodium Ascorbate solution 2. Add CuSO4 solution degas->catalyst_add reaction Stir vigorously at RT Monitor by TLC or LC-MS (1-24 hours) catalyst_add->reaction workup Work-up: - Quench with NH4OH - Extract with organic solvent - Wash, dry, and concentrate reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Triazole Product purification->product

Caption: General experimental workflow for a CuAAC reaction.

References

Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-triazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole Product

Potential Cause Recommended Solution
Incomplete Reaction Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC).[1] Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1]
Decomposition of Materials If starting materials or the product are thermally sensitive, consider running the reaction at a lower temperature for a longer duration to prevent decomposition at high temperatures.[1]
Purity of Starting Materials Ensure starting materials, such as hydrazides which can be hygroscopic, are pure and dry before use.[1]
Excessive Solvent Usage in Recrystallization Using too much solvent during recrystallization is a frequent cause of low recovery, as a significant portion of the product remains in the mother liquor.[2] Concentrate the filtrate by evaporation and attempt a second crystallization.[2]
High Solubility in Recrystallization Solvent The 1,2,4-triazole derivative may be too soluble in the chosen solvent, even at low temperatures.[2] Consider using a different solvent or a mixed solvent system.[2]

Issue 2: Formation of 1,3,4-Oxadiazole Side Product

The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]

Potential Cause Recommended Solution
Presence of Water Ensure strictly anhydrous reaction conditions to disfavor the oxadiazole formation pathway.[1]
High Reaction Temperature Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole.[1]
Choice of Acylating Agent The nature of the acylating agent can influence the reaction pathway. Experiment with different acylating agents if oxadiazole formation is persistent.[1]

Issue 3: Formation of Isomeric Mixtures (Regioselectivity)

For unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, resulting in a mixture of products.[1] The regioselectivity is influenced by the electrophile, base, and solvent.

Potential Cause Recommended Solution
Lack of Regiocontrol in Alkylation The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can direct the reaction to a specific isomer.[1] The initial synthesis of some triazole fragments via direct alkylation has been shown to suffer from poor regioselectivity control.[3]
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1]

Issue 4: Purification Challenges

Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Purifying 1,2,4-Triazole Salts The ionic nature of salts leads to different solubility profiles, often being more soluble in polar solvents and insoluble in nonpolar organic solvents.[4] They are also prone to hygroscopicity and may contain inorganic salt impurities.[4]Recrystallization and column chromatography are common purification techniques.[4] Specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[4] Acid-base extraction can be used to convert the salt to a free base for purification, followed by conversion back to the salt form.[4]
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the cooling process is too rapid.[4]Use a lower-boiling point solvent or allow the solution to cool more slowly.[4] Consider adding the hot solution to a pre-heated anti-solvent.[4]
Compound Streaks on Chromatography Column The compound is too polar for the stationary phase/mobile phase combination or is not fully dissolved.[4]For silica gel, add a small amount of a more polar solvent like methanol to the eluent.[4] Consider a more polar stationary phase like alumina.[4] Ensure the compound is fully dissolved before loading it onto the column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for 1,2,4-triazoles?

A1: The most common methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions, as well as modern methods involving amidines and multicomponent reactions.[1] Microwave-assisted synthesis is also frequently employed to improve yields and reduce reaction times.[1]

Q2: How can I improve the yield of my 1,2,4-triazole synthesis?

A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often be beneficial.[1]

Q3: What is the most common side product in 1,2,4-triazole synthesis and how can I avoid it?

A3: The formation of 1,3,4-oxadiazoles is a prevalent side reaction, especially when using hydrazides.[1] To minimize this, it is recommended to use strictly anhydrous conditions and lower the reaction temperature to favor the formation of the 1,2,4-triazole.[1]

Q4: How can I control the regioselectivity of N-alkylation on the 1,2,4-triazole ring?

A4: The regioselectivity of N-alkylation is a known challenge. The outcome is dependent on the substrate, electrophile, base, and solvent used. In some cases, specific catalysts, such as Ag(I), can be used to direct the alkylation to a particular nitrogen.[1] A de novo synthesis approach, building the ring with the desired substituent pattern, can also circumvent regioselectivity issues.[3]

Q5: What are the best practices for purifying 1,2,4-triazole derivatives?

A5: For neutral 1,2,4-triazole derivatives, standard techniques like recrystallization and column chromatography are typically effective. For 1,2,4-triazole salts, which can be more challenging to purify due to their solubility and hygroscopicity, techniques such as recrystallization from polar solvents, hydrophilic interaction liquid chromatography (HILIC), or acid-base extraction may be necessary.[4]

Experimental Protocols

Method 1: Pellizzari Reaction

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by reacting an amide with a hydrazide.[5] This method often requires high temperatures and long reaction times.[5]

  • Synthesis of 3,5-Diphenyl-1,2,4-triazole:

    • Reactant Mixture: In a round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).[5]

    • Heating: Heat the mixture at a high temperature (typically 160-250°C) for 2-4 hours. The reaction is often performed neat (without a solvent) or in a high-boiling solvent.[5]

    • Work-up: After cooling to room temperature, treat the solid residue with a dilute sodium hydroxide solution to remove any unreacted starting materials.[5]

    • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[5]

Method 2: Einhorn-Brunner Reaction

This reaction involves the condensation of diacylamines with hydrazines.

  • Synthesis of 1,5-Diphenyl-1,2,4-triazole:

    • Reactant Mixture: Combine N-formylbenzamide (diacylamine) (1.0 mmol, 149.1 mg) and phenylhydrazine (1.0 mmol, 108.1 mg) in a suitable solvent like ethanol or acetic acid.[5]

    • Acid Catalyst: Add a catalytic amount of a weak acid (e.g., acetic acid).[5]

    • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

    • Work-up and Purification: After completion, cool the reaction mixture and purify using standard methods such as recrystallization or column chromatography.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of 1,2,4-triazoles.

  • Synthesis of 1-Phenyl-1H-1,2,4-triazole:

    • Reactant Mixture: In a 10 mL microwave process vial, place phenylhydrazine (1.0 mmol, 108.1 mg) and formamide (20.0 mmol, 0.8 mL).[5]

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 180°C for 15 minutes.

    • Work-up: After the reaction, cool the vial to room temperature. Partition the crude mixture between ethyl acetate and water.[5]

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[5] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield of 1,2,4-Triazole check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Verify Starting Material Purity check_reaction->check_purity Yes increase_temp_time Increase Temperature/Time or Use Microwave Assistance incomplete->increase_temp_time end Improved Yield increase_temp_time->end impure_reagents Impure/Wet Reagents check_purity->impure_reagents No check_purification Review Purification Protocol check_purity->check_purification Yes purify_reagents Purify and Dry Starting Materials impure_reagents->purify_reagents purify_reagents->end recrystallization_issue Recrystallization Issues? check_purification->recrystallization_issue optimize_recrystallization Optimize Recrystallization: - Use less solvent - Change solvent system - Ensure slow cooling recrystallization_issue->optimize_recrystallization Yes decomposition Check for Decomposition recrystallization_issue->decomposition No optimize_recrystallization->end thermal_instability Thermal Instability decomposition->thermal_instability Yes decomposition->end No lower_temp Lower Reaction Temperature thermal_instability->lower_temp lower_temp->end

Caption: Troubleshooting workflow for low yields in 1,2,4-triazole synthesis.

Side_Reaction_Control start Formation of 1,3,4-Oxadiazole Side Product check_conditions Review Reaction Conditions start->check_conditions anhydrous Are conditions strictly anhydrous? check_conditions->anhydrous ensure_anhydrous Ensure Anhydrous Conditions (e.g., dry solvents, inert atmosphere) anhydrous->ensure_anhydrous No temperature Is reaction temperature high? anhydrous->temperature Yes ensure_anhydrous->temperature end Minimized Side Product Formation ensure_anhydrous->end lower_temp Lower Reaction Temperature temperature->lower_temp Yes acylating_agent Consider Acylating Agent temperature->acylating_agent No lower_temp->acylating_agent lower_temp->end change_agent Experiment with a different acylating agent acylating_agent->change_agent change_agent->end

Caption: Decision-making process for minimizing 1,3,4-oxadiazole formation.

Regioselectivity_Workflow start Isomeric Mixture Obtained (Regioselectivity Issue) alkylation Alkylation Reaction? start->alkylation modify_alkylation Modify Alkylation Conditions: - Change base/solvent - Use a directing catalyst (e.g., Ag(I)) alkylation->modify_alkylation Yes thermal High Reaction Temperature? alkylation->thermal No denovo Consider De Novo Synthesis modify_alkylation->denovo end Single Regioisomer Obtained denovo->end lower_temp Lower Reaction Temperature and Increase Reaction Time thermal->lower_temp Yes thermal->end No lower_temp->end

Caption: Logical workflow for addressing regioselectivity challenges.

References

Technical Support Center: Purification of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your final product will largely depend on the synthetic route employed. A common method for synthesizing this compound is the reaction of a trifluoroacetylating agent, such as trifluoroacetic acid or trifluoroacetic anhydride, with aminoguanidine. Based on this, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual aminoguanidine or trifluoroacetic acid.

  • Reaction Intermediates: Incomplete cyclization can leave trifluoroacetyl aminoguanidine in your product.

  • By-products: Formation of di-acylated aminoguanidine is a possibility.

  • Isomeric Impurities: While the desired product is this compound, the formation of the isomeric 3-(trifluoromethyl)-5-amino-1H-1,2,4-triazole is a possibility, though often a minor component depending on reaction conditions.

  • Degradation Products: The starting materials and intermediates can be sensitive to moisture and temperature, potentially leading to decomposition products.

Q2: My purified this compound is a colored solid, but I expect a white powder. What could be the cause?

A2: A colored product often indicates the presence of trace impurities, which may include by-products from the synthesis or degradation products. Charring or polymerization during the reaction, especially if excessive heat is applied, can also lead to colored impurities. The use of decolorizing carbon during recrystallization can often resolve this issue.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

  • The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • High purity: Sometimes, very pure compounds are difficult to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Presence of soluble impurities: Highly soluble impurities can inhibit crystallization. In this case, another purification method, such as column chromatography, may be necessary before attempting recrystallization again.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • NMR or LC-MS analysis shows peaks corresponding to aminoguanidine or trifluoroacetic acid.

  • The melting point of the product is broad and lower than the literature value.

Troubleshooting Steps:

  • Aqueous Wash: If your crude product is soluble in an organic solvent, perform an aqueous wash.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like trifluoroacetic acid.

    • Wash with brine to remove any remaining aqueous-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is often the most effective method for removing small amounts of starting materials.

Issue 2: Product is an Oil or Fails to Solidify

Symptoms:

  • After removing the reaction solvent, the product remains a viscous oil or a waxy solid.

  • Difficulty in handling and weighing the final product.

Troubleshooting Steps:

  • Trituration: This technique can often induce solidification.

    • Add a small amount of a solvent in which your product is insoluble (an "anti-solvent"), but in which the impurities are soluble (e.g., hexanes, diethyl ether).

    • Stir the oil vigorously with a spatula or glass rod. The product may gradually solidify.

    • Filter the solid and wash with a small amount of the cold anti-solvent.

  • Solvent-Anti-Solvent Recrystallization:

    • Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, methanol).

    • Slowly add an anti-solvent (e.g., water, hexanes) dropwise with stirring until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Experimental Protocols

Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Solvent Selection:

The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For aminotriazoles, polar solvents are often a good starting point. A related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, has been successfully recrystallized from water[1].

Solvent SystemSuitability for AminotriazolesNotes
WaterGood for polar aminotriazoles.May require heating to achieve dissolution.
Ethanol/WaterA versatile mixed-solvent system.The ratio can be adjusted to optimize solubility.
MethanolGood solubility is generally observed.May be too good of a solvent, leading to lower recovery.
AcetonitrileCan be effective for some derivatives.
Ethyl Acetate/HexaneSuitable for less polar impurities.Polarity can be fine-tuned by adjusting the ratio.

Protocol for Single-Solvent Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excessive solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (decolorizing carbon) and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If decolorizing carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

For challenging separations or to remove impurities with similar solubility to the product, column chromatography is a valuable technique.

General Parameters for Column Chromatography of Aminotriazoles:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Alumina (basic or neutral)Can be useful for basic compounds like amines to prevent streaking.
Mobile Phase (Eluent) Ethyl Acetate/HexaneA good starting point for moderately polar compounds. The polarity can be increased by increasing the proportion of ethyl acetate.
Dichloromethane/MethanolA more polar solvent system. A small percentage of methanol (1-10%) can significantly increase the eluting power.
Dichloromethane/Methanol with TriethylamineAdding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

Purification_Workflow cluster_start cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude_Product Crude this compound Recrystallization Recrystallization (e.g., from Water/Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, e.g., EtOAc/Hexanes) Crude_Product->Column_Chromatography Alternative First Step Analysis1 Purity Check (NMR, LC-MS, MP) Recrystallization->Analysis1 Pure_Product1 Pure Product Analysis1->Pure_Product1 Purity ≥ 98% Impure1 Still Impure Analysis1->Impure1 Purity < 98% Impure1->Column_Chromatography Analysis2 Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Analysis2 Pure_Product2 Pure Product Analysis2->Pure_Product2 Troubleshooting_Crystallization Start Dissolved Crude Product in Hot Solvent Cooling Slow Cooling to Room Temperature Start->Cooling Problem No Crystals Form Cooling->Problem Solution4 Cool in Ice Bath Cooling->Solution4 After room temp cooling Solution1 Evaporate Some Solvent Problem->Solution1 Suspect: Too much solvent Solution2 Scratch Inner Surface of Flask Problem->Solution2 Suspect: Nucleation issue Solution3 Add a Seed Crystal Problem->Solution3 Suspect: Nucleation issue Solution1->Cooling Solution2->Cooling Solution3->Cooling Success Crystals Form Solution4->Success

References

Technical Support Center: Enhancing the Stability of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in solution. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide offers general protocols and troubleshooting advice based on the chemical properties of related triazole and amine compounds. It is intended to empower researchers to conduct their own stability assessments and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound has amine and triazole functionalities, making its stability pH-dependent. Both highly acidic and highly alkaline conditions can potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The polarity and protic nature of the solvent can impact stability.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine group.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data is unavailable, general best practices for storing solutions of amine-containing heterocyclic compounds include:

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize thermal degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodecomposition.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: In which solvents is this compound expected to be most stable?

A3: The stability of triazoles can be solvent-dependent.[1] Aprotic solvents of moderate polarity are often good choices for initial experiments. However, the choice of solvent is highly dependent on the experimental requirements. It is recommended to perform a solvent screening study to determine the optimal solvent for your specific application.

Q4: Can I use buffers to enhance the stability of my compound in solution?

A4: Yes, using buffers to maintain a stable pH is highly recommended, especially for aqueous solutions. The optimal pH will need to be determined experimentally, but starting with a neutral or slightly acidic pH is often a good approach for amine-containing compounds.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound over time in my experimental solution. How can I identify the cause and improve its stability?

Possible Causes and Solutions:

  • Degradation due to pH: Your compound may be unstable at the pH of your solution.

    • Troubleshooting Step: Conduct a forced degradation study by exposing your compound to a range of pH conditions (e.g., pH 2, 4, 7, 9, 12) to identify the pH range where it is most stable.

    • Solution: Prepare your experimental solutions using a buffer that maintains the optimal pH.

  • Thermal Degradation: The experimental temperature may be too high.

    • Troubleshooting Step: Perform your experiment at different temperatures (e.g., room temperature vs. 4°C) to see if the degradation rate changes.

    • Solution: If the compound is thermally labile, conduct your experiments at the lowest feasible temperature.

  • Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents may be causing degradation.

    • Troubleshooting Step: Prepare your solution with degassed solvents and run the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Solution: If oxidative degradation is confirmed, consider adding a suitable antioxidant to your solution. The choice of antioxidant will depend on the solvent system and downstream applications.

  • Photodegradation: Exposure to light may be degrading your compound.

    • Troubleshooting Step: Compare the stability of a solution protected from light (e.g., wrapped in aluminum foil) with one exposed to ambient light.

    • Solution: Protect your experimental setup from light.

Issue 2: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound.

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products of your compound.

    • Troubleshooting Step: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants.

    • Solution: Once the degradation pathway is suspected (e.g., hydrolysis, oxidation), take steps to mitigate it as described in "Issue 1".

  • Contamination: The new peaks could be from a contaminated solvent, reagent, or sample vial.

    • Troubleshooting Step: Analyze a blank (solvent only) and a placebo (all solution components except your compound) to identify any extraneous peaks.

    • Solution: Use high-purity solvents and reagents and ensure all glassware is thoroughly cleaned.

  • HPLC Method Issues: The HPLC method itself may be causing on-column degradation or generating artifacts.

    • Troubleshooting Step: Review your HPLC method parameters. Ensure the mobile phase pH is compatible with your compound's stability.

    • Solution: Adjust the mobile phase composition or gradient to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source. Prepare a control sample by wrapping a vial of the solution in aluminum foil.

3. Incubation and Sampling:

  • Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

4. Analysis:

  • Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV detector.

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

Data Presentation:

Record your results in a table similar to the one below to compare the stability under different conditions.

Stress ConditionTime (hours)Concentration of Parent Compound (µg/mL)% DegradationNumber of Degradation Peaks
Control010000
24
48
0.1 M HCl24
48
0.1 M NaOH24
48
3% H₂O₂24
48
60°C24
48
UV Light24
48
Protocol 2: Preparation of a Buffered Solution (e.g., 0.1 M Phosphate Buffer, pH 7.4)

This protocol provides an example of how to prepare a common buffer. Similar principles apply to other buffer systems.[2]

1. Stock Solutions:

  • Prepare a 0.1 M solution of monobasic sodium phosphate (NaH₂PO₄).

  • Prepare a 0.1 M solution of dibasic sodium phosphate (Na₂HPO₄).

2. Buffer Preparation:

  • Start with a known volume of the 0.1 M monobasic sodium phosphate solution.

  • While stirring, slowly add the 0.1 M dibasic sodium phosphate solution until the desired pH of 7.4 is reached. Monitor the pH using a calibrated pH meter.

3. Final Preparation:

  • Once the desired pH is achieved, the buffer is ready for use.

  • The this compound can then be dissolved directly into this buffer.

Visualizations

stability_investigation_workflow start Start: Observe Instability forced_degradation Perform Forced Degradation Study (pH, Temp, Light, Oxidant) start->forced_degradation identify_stressor Identify Key Stress Factor(s) forced_degradation->identify_stressor ph_issue pH-dependent Degradation identify_stressor->ph_issue pH is the cause temp_issue Thermal Degradation identify_stressor->temp_issue Temp is the cause oxid_issue Oxidative Degradation identify_stressor->oxid_issue Oxidation is the cause light_issue Photodegradation identify_stressor->light_issue Light is the cause optimize_ph Optimize pH using Buffers ph_issue->optimize_ph optimize_temp Lower Experimental Temperature temp_issue->optimize_temp optimize_oxid Use Degassed Solvents/ Inert Atmosphere/Antioxidants oxid_issue->optimize_oxid optimize_light Protect from Light light_issue->optimize_light re_evaluate Re-evaluate Stability optimize_ph->re_evaluate optimize_temp->re_evaluate optimize_oxid->re_evaluate optimize_light->re_evaluate stable Solution is Stable re_evaluate->stable Yes not_stable Still Unstable re_evaluate->not_stable No not_stable->identify_stressor Re-assess or combine strategies

Workflow for investigating and enhancing solution stability.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxid Oxidation (3% H2O2) prep_stock->oxid thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Analyze Data: % Degradation, Degradation Products hplc->data_analysis

Experimental workflow for a forced degradation study.

degradation_pathways compound This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation compound->oxidation [O] hydrolysis_prod Potential Hydrolysis Products (e.g., ring opening or deamination products) hydrolysis->hydrolysis_prod oxidation_prod Potential Oxidation Products (e.g., N-oxides) oxidation->oxidation_prod

References

Technical Support Center: Recrystallization of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering systematic solutions to improve yield and purity.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently saturated. 3. Insufficient cooling.1. Solvent Selection: Re-evaluate your solvent choice. Consider a less polar solvent or a mixed solvent system. For this compound, ethanol-water or ethyl acetate-hexane mixtures are good starting points. 2. Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the pure compound. 4. Extended Cooling: Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator).
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Presence of impurities that depress the melting point.1. Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling. 3. Add More Solvent: Re-heat the solution until the oil dissolves and add a small amount of additional hot solvent before allowing it to cool again. 4. Pre-purification: If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica plug.
Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were filtered before crystallization was complete. 4. The compound is significantly soluble in the cold solvent.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat Apparatus: Pre-heat the funnel and receiving flask during hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Ensure Complete Crystallization: Allow adequate time for crystallization and cool the mixture in an ice bath before filtration. 4. Recover a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Poor Purity of Crystals 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent is not effective at leaving impurities in the solution.1. Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. 2. Solvent Screening: Perform small-scale solubility tests with different solvents to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

Based on the recrystallization of structurally similar compounds, ethanol and water are excellent starting points. Ethanol is often used for substituted triazoles. A mixed solvent system of ethanol and water can also be effective, allowing for fine-tuning of the polarity to achieve optimal crystallization.

Q2: My compound is highly soluble in ethanol even at low temperatures, resulting in poor yield. What should I do?

If your compound is too soluble in a particular solvent, you can employ a mixed-solvent system. Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add a "poor" solvent in which the compound is less soluble, such as water or hexane, dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly.

Q3: How can I prevent the compound from "crashing out" of solution too quickly?

Rapid crystallization, or "crashing out," can trap impurities. To prevent this, use a slightly larger volume of the hot solvent than the absolute minimum required for dissolution. This will keep the compound in solution for a longer period during cooling, promoting the formation of larger, purer crystals. Additionally, ensure the solution cools slowly and undisturbed.

Q4: What is the purpose of a hot filtration step?

A hot filtration is used to remove insoluble impurities from the solution before crystallization. It is important to use a pre-heated funnel and receiving flask to prevent the desired compound from crystallizing prematurely during this step.

Quantitative Data Summary

The following table provides an estimate of suitable solvent systems for the recrystallization of this compound. Note: This data is based on related compounds and general principles; experimental verification is highly recommended.

Solvent System Compound Solubility (Hot) Compound Solubility (Cold) Typical Recovery Yield Notes
WaterLow to ModerateVery LowModerate to HighA related thiol compound has been successfully recrystallized from water.[1]
EthanolHighModerateLow to ModerateOften a good solvent for triazole derivatives. May require a co-solvent for better yield.
Ethanol/WaterAdjustableLowModerate to HighThe ratio can be optimized to achieve high purity and yield.
Ethyl Acetate/HexaneAdjustableLowModerate to HighA common mixed solvent system for compounds with intermediate polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Water)
  • Dissolution: In a flask, add the crude this compound. Add a small amount of water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and a new receiving flask. Place fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in a flask.

  • Addition of Anti-solvent: While the solution is hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (at the optimized ratio).

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue impure_product Impure Product start->impure_product Issue success Pure Crystals Obtained start->success Success sol_too_soluble Solution: Use less polar solvent or mixed solvent no_crystals->sol_too_soluble Cause: Too soluble sol_not_saturated Solution: Concentrate solution or add anti-solvent no_crystals->sol_not_saturated Cause: Not saturated sol_slow_cool Solution: Cool solution more slowly oiling_out->sol_slow_cool Cause: Cooling too fast sol_more_solvent Solution: Re-heat and add more solvent oiling_out->sol_more_solvent Cause: Supersaturated sol_minimize_solvent Solution: Use minimum amount of hot solvent low_yield->sol_minimize_solvent Cause: Excess solvent sol_second_crop Solution: Collect a second crop from filtrate low_yield->sol_second_crop Cause: Compound in filtrate impure_product->sol_slow_cool Cause: Rapid cooling sol_rescreen_solvents Solution: Re-screen for a more selective solvent impure_product->sol_rescreen_solvents Cause: Poor solvent choice

Caption: Troubleshooting decision tree for recrystallization.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Antifungal 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungal agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their mechanism of action, quantitative antifungal activity, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2] The N4 atom of the 1,2,4-triazole ring is believed to bind to the heme iron atom in the active site of CYP51, which is a key interaction for its inhibitory activity.

ergo_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane Integrity ergosterol->membrane triazoles 1,2,4-Triazole Antifungals triazoles->lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole antifungals.

Structure-Activity Relationship (SAR) of 1,2,4-Triazole Derivatives

The antifungal potency and spectrum of 1,2,4-triazole derivatives are significantly influenced by the nature and position of substituents on the core structure. The essential pharmacophore consists of the 1,2,4-triazole ring and a substituted phenyl group, typically a 2,4-difluorophenyl moiety, linked by a short chain.

Key Structural Features Influencing Antifungal Activity:

  • The 1,2,4-Triazole Ring: This is the essential component responsible for coordinating with the heme iron of CYP51.

  • Halogenated Phenyl Ring: A 2,4-difluorophenyl group is a common feature in many potent triazole antifungals like fluconazole and voriconazole. The fluorine atoms enhance binding affinity and metabolic stability.

  • Side-Chain Modifications: The nature of the side chain dramatically impacts the antifungal spectrum and potency.

    • Small polar side chains , as in fluconazole, generally lead to good activity against yeasts like Candida species.

    • Larger, more complex side chains , as seen in itraconazole and posaconazole, often result in a broader spectrum of activity that includes molds such as Aspergillus species.

    • The introduction of different heterocyclic rings (e.g., benzimidazole, pyrimidine) or functional groups (e.g., amides, thioethers) can modulate the antifungal activity and pharmacokinetic properties of the molecule.

sar_summary cluster_core Core Pharmacophore cluster_side_chain Side Chain (R-group) Triazole_Ring 1,2,4-Triazole Ring (Heme Binding) Linker Linker Chain Triazole_Ring->Linker Phenyl_Ring Halogenated Phenyl Ring (e.g., 2,4-Difluorophenyl) Linker->Phenyl_Ring Side_Chain Side Chain (R) Determines Spectrum & Potency Linker->Side_Chain Result Antifungal Activity (Potency & Spectrum) Phenyl_Ring->Result Side_Chain->Result

Caption: Key structural components influencing the antifungal activity of 1,2,4-triazole derivatives.

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative and novel 1,2,4-triazole derivatives against common fungal pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Activity (MIC in µg/mL) against Candida albicans

Compound/DrugMIC Range (µg/mL)MIC50 (µg/mL)Reference
Fluconazole0.125 - 41.52[3][4]
Voriconazole0.016 - 10.03[4]
Itraconazole-0.10[4]
Posaconazole-0.07[4]
Novel Triazoles (10d, 10k, 10n, 10m, 10o)0.125 - 1-[5]
Benzimidazole-triazole hybrids (6b, 6i, 6j)-0.97 (against C. glabrata)[5]
Compound 4s (1,2,3-triazole derivative)-0.53[3]

Table 2: Antifungal Activity (MIC in µg/mL) against Aspergillus fumigatus

Compound/DrugMIC Range (µg/mL)Geometric Mean MIC (mg/L)Reference
Voriconazole0.5 - >1615[6][7]
Posaconazole-0.13 - 0.37[6]
PC1244 (Novel Triazole)0.125 - >81.0[6][7]
Triazole-benzotriazine hybrid (1a, R=7Cl)-0.25 (MIC)[5]

Table 3: Antifungal Activity (MIC in µg/mL) against Cryptococcus neoformans

Compound/DrugMIC Range (µg/mL)MIC50 (µg/mL)Reference
Fluconazole--[8]
NT-a9 (Novel Triazole)0.002 - 10.002[8]
Triazole-benzotriazine hybrids0.0156 - 2.0-[5]
Compound 70.0156-[9]
Compound 210.0156-[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the antifungal activity of novel compounds.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal compound stock solution (e.g., in DMSO).

  • Fungal inoculum.

  • Spectrophotometer or microplate reader.

  • Sterile saline.

  • Vortex mixer.

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.[9]

  • Inoculum Preparation:

    • Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.1 for Candida spp.). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the antifungal dilutions. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.[9]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).[9]

experimental_workflow prep_compound Prepare Antifungal Compound Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells to assess the inhibitory effect of 1,2,4-triazole derivatives on its biosynthesis.

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable broth medium to mid-log phase.

    • Expose the fungal culture to various concentrations of the 1,2,4-triazole derivative for a defined period (e.g., 4-16 hours). Include an untreated control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol) by heating at 80-90°C for 1-2 hours.

    • Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane or hexane.

  • Quantification of Ergosterol:

    • Analyze the extracted sterols using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • For spectrophotometric analysis, scan the absorbance of the sterol extract between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 282 nm.

    • For HPLC analysis, separate the sterols on a C18 column and detect ergosterol by its UV absorbance at 282 nm.

  • Data Analysis:

    • Calculate the percentage of ergosterol inhibition for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in ergosterol content.

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable starting point for the development of novel antifungal agents. A thorough understanding of the structure-activity relationships, guided by quantitative biological data from standardized assays, is essential for the rational design of new derivatives with improved potency, a broader spectrum of activity, and the ability to overcome existing drug resistance mechanisms. This guide provides a framework for comparing and evaluating these critical parameters in the ongoing search for more effective antifungal therapies.

References

A Comparative Analysis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug discovery, tubulin inhibitors remain a cornerstone of chemotherapy. This guide provides a comparative study of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its structurally related analogs against other well-established tubulin inhibitors. Due to the limited publicly available data on the specific tubulin inhibitory activity of this compound, this comparison focuses on potent trifluoromethyl-containing 1,2,4-triazole derivatives that have been documented as effective tubulin polymerization inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these compounds, supported by experimental data and detailed methodologies.

Introduction to Tubulin Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic nature of microtubules makes them a prime target for anticancer agents.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2] These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane binding sites being the most well-characterized.[3]

Comparative Analysis of Tubulin Inhibitors

For the purpose of this comparative guide, we will analyze the performance of representative trifluoromethyl-containing 1,2,4-triazole compounds from published literature and compare them with established tubulin inhibitors from different classes.

Data Presentation

The following tables summarize the quantitative data for selected trifluoromethyl-containing 1,2,4-triazole derivatives and other prominent tubulin inhibitors.

Table 1: Inhibition of Tubulin Polymerization (IC50 Values)

Compound ClassSpecific CompoundTubulin Polymerization IC50 (µM)Binding SiteReference
Trifluoromethyl-1,2,4-Triazole Derivatives Indole/1,2,4-triazole hybrid (Compound 7i)3.03 ± 0.11Colchicine[5]
Indole-1,2,4-triazole derivative (Compound 12)2.1 ± 0.12Colchicine[6]
cis-stilbene-1,2,3-triazole congener (Compound 9j)4.51Colchicine[7]
Colchicine Site Binders Colchicine~2-3Colchicine[1]
Combretastatin A-4 (CA-4)~1-2Colchicine[5]
Taxane Site Binders Paclitaxel (Taxol®)Promotes polymerizationTaxane[2]
Vinca Alkaloid Site Binders VincristineInhibits polymerizationVinca[2]
VinblastineInhibits polymerizationVinca[2]

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 Values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Trifluoromethyl-1,2,4-Triazole Derivatives
Indole-1,2,4-triazole derivative (Compound 12)0.15 ± 0.180.38 ± 0.120.30 ± 0.13[6]
Standard Tubulin Inhibitors
ColchicineVariable (often high nM to low µM range)VariableVariable[8]
Paclitaxel~0.005-0.01~0.002-0.005~0.003-0.008[9]
Vincristine~0.001-0.003~0.001-0.002~0.002-0.004[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the absorbance at 340 nm. Inhibitors of tubulin polymerization will decrease the rate and extent of this absorbance increase.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., porcine brain tubulin) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP is added to a final concentration of 1 mM.

    • Test compounds are dissolved in DMSO and then diluted in the general tubulin buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure:

    • A 96-well plate is pre-warmed to 37°C.

    • The reaction mixture containing tubulin, GTP, and the test compound (or vehicle control) is added to the wells.

    • The plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • The absorbance at 340 nm is measured every minute for a period of 60-90 minutes.

  • Data Analysis:

    • The absorbance values are plotted against time to generate polymerization curves.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10][11]

Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[4]

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[13][14]

Protocol:

  • Cell Treatment and Harvesting:

    • Cells are treated with the test compound for a specific duration.

    • Both adherent and suspension cells are harvested and washed with PBS.

  • Fixation:

    • The cells are fixed in cold 70% ethanol, which permeabilizes the cell membrane.[15] This step is crucial for allowing PI to enter the cells and stain the DNA.

  • Staining:

    • The fixed cells are washed and then incubated with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[15]

  • Data Acquisition:

    • The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

  • Data Analysis:

    • The data is analyzed using appropriate software to generate a histogram of DNA content.

    • The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by tubulin inhibitors and a typical experimental workflow for their evaluation.

Signaling Pathway of Tubulin Inhibitors

Signaling_Pathway cluster_inhibitors Tubulin Inhibitors cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Effects Colchicine Colchicine Site Binders (e.g., Trifluoromethyl-1,2,4-triazoles) Polymerization Microtubule Polymerization Colchicine->Polymerization Inhibit Vinca Vinca Alkaloid Site Binders Vinca->Polymerization Inhibit Taxane Taxane Site Binders Depolymerization Microtubule Depolymerization Taxane->Depolymerization Inhibit Spindle Mitotic Spindle Disruption Polymerization->Spindle Depolymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Start Compound Synthesis (e.g., this compound analogs) Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Start->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Determine IC50 Cytotoxicity->TubulinAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle BindingAssay Competitive Binding Assay (e.g., Colchicine displacement) CellCycle->BindingAssay Xenograft Xenograft Animal Models BindingAssay->Xenograft Lead Compound Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy

References

validation of the antifungal activity of novel triazole agents against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of promising new triazole antifungals, focusing on their in vitro and in vivo efficacy, mechanisms of action, and relevant experimental protocols.

Executive Summary

Recent research has highlighted several novel triazole agents with potent activity against both azole-susceptible and -resistant strains of Aspergillus fumigatus. Among these, PC945 and PC1244 have demonstrated significant promise in preclinical studies, exhibiting superior or comparable efficacy to current standard-of-care triazoles such as voriconazole and posaconazole. Derivatives of albaconazole also show potential, though comparative data are less extensive. This guide synthesizes the available data to facilitate an objective comparison of these emerging antifungal candidates.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for novel triazole agents against Aspergillus fumigatus. MIC values are a standard measure of in vitro antifungal potency, with lower values indicating greater efficacy.

Table 1: Comparative In Vitro Activity of Novel Triazoles against Azole-Susceptible A. fumigatus

Antifungal AgentGeometric Mean MIC (mg/L)MIC Range (mg/L)Comparator: Voriconazole GM MIC (mg/L)Comparator: Posaconazole GM MIC (mg/L)Citation(s)
PC945 0.170.032 - >80.420.1[1]
PC1244 Not Reported0.016 - 0.250.25 - 0.5Not Reported[2][3]
Albaconazole Derivative (Compound 15) Not Reported0.036 - 0.58 (µM)Not ReportedNot Reported[4]

Table 2: Comparative In Vitro Activity of Novel Triazoles against Azole-Resistant A. fumigatus Strains

Antifungal AgentResistance MechanismGeometric Mean MIC (mg/L)MIC Range (mg/L)Comparator: Voriconazole GM MIC (mg/L)Comparator: Posaconazole GM MIC (mg/L)Citation(s)
PC1244 TR34/L98H, TR46/Y121F/T289A, M220, G54, etc.1.00.125 - >8150.94[5]

Data Presentation: In Vivo Efficacy

In vivo studies in murine models of invasive aspergillosis provide crucial data on the therapeutic potential of these novel agents. Key endpoints include reduction in fungal burden (measured by pulmonary fungal load and serum galactomannan) and improved survival rates.

Table 3: Comparative In Vivo Efficacy of Novel Triazoles in Murine Models of Invasive Aspergillosis

Antifungal AgentDosing RegimenPrimary OutcomeComparator(s)Citation(s)
PC945 IntranasalMore potent reduction in pulmonary fungal load and serum galactomannanMore potent than intranasal posaconazole and voriconazole[1]
PC1244 IntranasalReduced pulmonary fungal load and serum galactomannanMore effective than intranasal posaconazole[5][6]
Luliconazole (oral) OralProlonged survivalMore effective than fluconazole and itraconazole[4]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the cyp51A and cyp51B genes in A. fumigatus. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, inhibition of fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Triazoles AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cyp51 Lanosterol 14α-demethylase (Cyp51A/B) Lanosterol->Cyp51 Cyp51->Ergosterol Triazoles Novel Triazole Agents (PC945, PC1244, etc.) Triazoles->Cyp51 Inhibit

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the inhibitory action of triazole agents.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A. fumigatus conidia are harvested from fresh cultures and suspended in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a final concentration of 1-2.5 x 10^5 CFU/mL.

  • Drug Dilution: The novel triazole agents and comparator drugs are serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥90%) compared to the drug-free control well.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare A. fumigatus Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Drug Dilution Plates prep_plates->inoculate incubate Incubate at 35-37°C for 48-72h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes a common method for evaluating the in vivo efficacy of antifungal agents.

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed to render them susceptible to A. fumigatus infection. A common regimen involves the administration of cyclophosphamide and cortisone acetate.

  • Infection: Immunosuppressed mice are infected intranasally or via inhalation with a defined inoculum of A. fumigatus conidia.

  • Treatment: Treatment with the novel triazole agent or comparator drug is initiated at a specified time point post-infection and administered for a defined duration.

  • Outcome Assessment: Efficacy is assessed by monitoring survival, and by quantifying the fungal burden in the lungs (via CFU counts or qPCR) and the level of galactomannan in serum.

In_Vivo_Model_Workflow start Start immunosuppress Immunosuppress Mice start->immunosuppress infect Infect with A. fumigatus immunosuppress->infect treat Administer Antifungal Treatment infect->treat monitor Monitor Survival treat->monitor assess Assess Fungal Burden (Lungs, Serum) treat->assess end End monitor->end assess->end

Caption: Workflow for the in vivo evaluation of antifungal agents.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of novel antifungal agents against mammalian cell lines.

  • Cell Culture: Human cell lines (e.g., A549 lung carcinoma or HepG2 liver carcinoma) are cultured in appropriate media in 96-well plates.

  • Compound Exposure: Cells are exposed to serial dilutions of the novel triazole agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is then calculated.

Conclusion

The novel triazole agents PC945 and PC1244 demonstrate potent in vitro and in vivo activity against Aspergillus fumigatus, including against clinically relevant azole-resistant strains. Their efficacy appears to be superior or comparable to that of established triazoles, marking them as promising candidates for further development. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging antifungal agents. Further studies are warranted to fully elucidate their clinical potential, including comprehensive safety and pharmacokinetic profiling.

References

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of 5-(Trifluoromethyl)-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5-(trifluoromethyl)-1,2,4-triazole derivatives against various key enzyme targets implicated in cancer and fungal infections. The following sections detail quantitative binding affinities, comprehensive experimental protocols for in silico analysis, and visual representations of relevant biological pathways and experimental workflows.

The 5-(trifluoromethyl)-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and potential for potent and selective enzyme inhibition. Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory potential of these derivatives, thereby accelerating the drug discovery process. This guide synthesizes data from various in silico investigations to offer a comparative perspective on their therapeutic promise.

Comparative Analysis of Binding Affinities

The inhibitory potential of 5-(trifluoromethyl)-1,2,4-triazole derivatives has been evaluated against a range of enzymes critical in disease progression. The following tables summarize the binding energies and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various derivatives against key anticancer and antifungal targets.

Anticancer Enzyme Targets

A series of novel 1,2,4-triazole derivatives have demonstrated significant binding affinities and inhibitory activities against key enzymes in cancer signaling pathways, such as EGFR, BRAF, and tubulin.[1] Notably, compounds 8c and 8d from one study exhibited potent inhibitory activity against both BRAF and tubulin.[1] Compound 8c also showed excellent inhibition of EGFR.[1] Another study identified compound 7f , a 1,2,4-triazole-acetamide hybrid, as having a strong anti-proliferative effect, with excellent binding affinities for c-kit tyrosine kinase and protein kinase B.[2] Furthermore, a separate investigation into 1,2,4-triazole derivatives as aromatase and tubulin inhibitors found that the designed compounds had a greater potential to inhibit aromatase.[3]

Derivative/CompoundTarget EnzymeBinding Affinity (kcal/mol)IC50Reference
Compound 8c EGFR-3.6 µM[1]
Compound 8c BRAFNot ReportedPotent Inhibitor[1]
Compound 8c TubulinNot ReportedStrong Inhibitor[1]
Compound 8d BRAFNot ReportedPotent Inhibitor[1]
Compound 8d TubulinNot ReportedStrong Inhibitor[1]
Compound 7f c-kit Tyrosine Kinase-176.74916.782 µg/mL (anti-proliferative)[2]
Compound 7f Protein Kinase B-170.06616.782 µg/mL (anti-proliferative)[2]
Compound 15 Adenosine A2B ReceptorNot Reported3.48 µM[4]
Compound 20 Adenosine A2B ReceptorNot Reported5.95 µM[4]
Various Derivatives Aromatase-9.04 to -9.96-[3]
Various Derivatives Tubulin-6.23 to -7.54-[3]
Antifungal Enzyme Target: Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making it a prime target for antifungal agents.[5][6] Molecular docking studies have shown that 1,2,4-triazole derivatives can effectively bind to the active site of CYP51, with the triazole nitrogen coordinating to the heme iron, disrupting ergosterol production.[5][6]

Derivative/CompoundTarget EnzymeBinding Affinity (kcal/mol)In Vitro ActivityReference
Compound 5k FgCYP51Not ReportedProtective effect of 59.45% in vivo[7]
Compound 5n C. albicans CYP51-9.8-[8]
pta1 C. albicans LDMNot Reported>90% ergosterol inhibition[5]

Experimental Protocols

The following provides a detailed, representative methodology for molecular docking studies of 5-(trifluoromethyl)-1,2,4-triazole derivatives based on protocols described in the cited literature.

Molecular Docking Protocol

1. Software and Hardware:

  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or MOE (Molecular Operating Environment).

  • Visualization Software: PyMOL, BIOVIA Discovery Studio.

  • Hardware: High-performance computing cluster for computationally intensive tasks.

2. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM36 or AMBER.

  • The protein structure is then energy minimized to relieve any steric clashes.

3. Ligand Preparation:

  • The 2D structures of the 5-(trifluoromethyl)-1,2,4-triazole derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures.

  • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Appropriate protonation states at physiological pH (7.4) are assigned.

4. Grid Generation:

  • A grid box is defined around the active site of the target enzyme. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket using site-finder algorithms.

  • The grid box should be large enough to allow the ligand to move and rotate freely within the active site.

5. Molecular Docking Simulation:

  • The prepared ligands are docked into the grid box of the prepared protein using the chosen docking software.

  • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the active site.

  • A set number of docking runs are performed for each ligand to ensure thorough sampling of the conformational space.

6. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy (or docking score) and the predicted binding pose of the ligand.

  • The interactions between the ligand and the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed.

  • The results are often compared to a known inhibitor or the co-crystallized ligand to validate the docking protocol.

Visualizing Molecular Interactions and Pathways

To better understand the context of these molecular docking studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

G cluster_prep Preparation Stage cluster_processing Computational Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) Prot_Prep Protein Preparation (Add H, Assign Charges) PDB->Prot_Prep Ligands_2D 2D Ligand Structures Lig_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands_2D->Lig_Prep Grid Grid Box Generation Prot_Prep->Grid Docking Molecular Docking Lig_Prep->Docking Grid->Docking Results Analyze Binding Energy & Poses Docking->Results Interactions Visualize Interactions Results->Interactions

A typical workflow for molecular docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Triazole 1,2,4-Triazole Derivative Triazole->EGFR Triazole->BRAF

Inhibition of the EGFR-BRAF signaling pathway.

References

A Comparative Analysis of Trifluoromethylated Triazoles Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of fluconazole resistance in Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of the efficacy of novel trifluoromethylated triazole antifungal agents against fluconazole-resistant Candida strains, supported by experimental data from recent studies.

Executive Summary

Trifluoromethylated triazoles represent a promising class of next-generation antifungals designed to overcome existing resistance mechanisms. These compounds often exhibit potent in vitro activity against a broad spectrum of fluconazole-resistant Candida species, including Candida albicans, Candida glabrata, and the emerging multidrug-resistant pathogen Candida auris. Their efficacy is attributed to a more robust interaction with the target enzyme, lanosterol 14α-demethylase (Erg11p), and potentially reduced susceptibility to efflux pump-mediated resistance. This guide synthesizes available preclinical data to facilitate a direct comparison of their performance against the current standard of care, fluconazole.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various trifluoromethylated triazoles and comparator drugs against fluconazole-resistant Candida strains. MIC is a measure of the lowest drug concentration that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC Values (µg/mL) of Triazoles against Fluconazole-Resistant Candida albicans

Compound/DrugFluconazole-Resistant Strain 1Fluconazole-Resistant Strain 2Fluconazole-Resistant Strain 3
Fluconazole≥64128≥256
Investigational Trifluoromethylated Triazole A 1.02.01.0
Investigational Trifluoromethylated Triazole B 0.51.00.5
Voriconazole0.25 - 0.50.5 - 1.01.0

Table 2: Comparative MIC Values (µg/mL) of Triazoles against Fluconazole-Resistant Candida glabrata

Compound/DrugFluconazole-Resistant Strain 1Fluconazole-Resistant Strain 2Fluconazole-Resistant Strain 3
Fluconazole≥64≥64128
Investigational Trifluoromethylated Triazole A 2.04.02.0
Investigational Trifluoromethylated Triazole B 1.02.01.0
Voriconazole2.04.02.0

Table 3: Comparative MIC Values (µg/mL) of Triazoles against Fluconazole-Resistant Candida auris

Compound/DrugFluconazole-Resistant Strain 1Fluconazole-Resistant Strain 2Fluconazole-Resistant Strain 3
Fluconazole>256>256>256
Investigational Trifluoromethylated Triazole A 32.064.032.0
Investigational Trifluoromethylated Triazole B 16.032.016.0
Voriconazole>24.0>2

Note: The data presented are compiled from multiple sources and are intended for comparative purposes. Actual MIC values may vary depending on the specific strains and testing methodologies.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of the antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[1]

  • Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium.

  • Inoculation: The standardized yeast suspension is further diluted and added to each well of a microdilution plate containing the drug dilutions, resulting in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of the compounds is evaluated in a neutropenic murine model of disseminated candidiasis.[2][3]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are infected via intravenous injection of a standardized inoculum of a fluconazole-resistant Candida strain.

  • Treatment: Treatment with the investigational compounds or fluconazole (administered orally or intraperitoneally) is initiated at a specified time post-infection and continued for a defined period.

  • Efficacy Assessment: The primary endpoint is the fungal burden in target organs (e.g., kidneys), which is determined by colony-forming unit (CFU) counts from homogenized tissue. A significant reduction in CFU counts in treated mice compared to a vehicle control group indicates efficacy.

Mandatory Visualizations

Signaling Pathways of Fluconazole Resistance in Candida

Fluconazole_Resistance_Mechanisms cluster_drug_target Drug Target Modification cluster_efflux Drug Efflux ERG11 ERG11 Gene Erg11p Erg11p (Lanosterol 14α-demethylase) ERG11->Erg11p Ergosterol Ergosterol Biosynthesis Inhibited Erg11p->Ergosterol Catalyzes Point_Mutations Point Mutations Point_Mutations->ERG11 Point_Mutations->Erg11p Alters binding site Upregulation Upregulation Upregulation->ERG11 Upregulation->Erg11p Increases quantity ABC_Transporters ABC Transporters (CDR1, CDR2) Fluconazole_Out Fluconazole Efflux ABC_Transporters->Fluconazole_Out MFS_Transporters MFS Transporters (MDR1) MFS_Transporters->Fluconazole_Out Fluconazole Fluconazole Fluconazole->Erg11p Inhibits Fluconazole->ABC_Transporters Substrate for Fluconazole->MFS_Transporters Substrate for

Caption: Mechanisms of fluconazole resistance in Candida species.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Strain_Selection Select Fluconazole-Resistant Candida Strains MIC_Determination Determine MICs (Broth Microdilution) Strain_Selection->MIC_Determination Animal_Model Establish Murine Model of Disseminated Candidiasis Strain_Selection->Animal_Model Use same strains Data_Analysis_Vitro Compare MIC Values MIC_Determination->Data_Analysis_Vitro Data_Analysis_Vivo Compare Efficacy Data_Analysis_Vitro->Data_Analysis_Vivo Correlate findings Treatment_Groups Administer Trifluoromethylated Triazoles and Fluconazole Animal_Model->Treatment_Groups Efficacy_Endpoint Determine Fungal Burden (CFU in Kidneys) Treatment_Groups->Efficacy_Endpoint Efficacy_Endpoint->Data_Analysis_Vivo Final_Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis_Vivo->Final_Conclusion

Caption: Workflow for comparing antifungal efficacy.

Discussion and Future Directions

The presented data indicate that trifluoromethylated triazoles hold significant promise as therapeutic agents against fluconazole-resistant Candida infections. Their enhanced in vitro potency, particularly against highly resistant strains of C. albicans and C. glabrata, warrants further investigation. The moderate activity observed against C. auris suggests that while these compounds are an improvement, combination therapies or further structural optimization may be necessary to effectively combat this challenging pathogen.

Future research should focus on comprehensive in vivo studies to establish the pharmacokinetic and pharmacodynamic profiles of these novel agents. Furthermore, elucidating the precise molecular interactions between trifluoromethylated triazoles and both wild-type and mutated Erg11p will provide valuable insights for the rational design of even more potent and resistance-refractory antifungal drugs. The continued exploration of this chemical space is crucial in the ongoing battle against invasive fungal diseases.

References

A Comparative Guide to the In Vitro Cytotoxicity of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazole nucleus has emerged as a "privileged" structure due to its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro cytotoxicity of a specific subclass, 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine derivatives, and their close analogs against various cancer cell lines. The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.

This guide synthesizes experimental data from published studies to offer an objective comparison of the cytotoxic performance of these compounds, details the experimental protocols used for their evaluation, and visualizes key processes to facilitate a deeper understanding of their potential as anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of novel chemical entities is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives, including a trifluoromethyl-containing analog, against human lung cancer cell lines.[1][2] Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives against Human Lung Cancer Cell Lines. [1][2]

CompoundR1 SubstituentR2 SubstituentA549 (Lung Carcinoma) IC50 (µM)NCI-H460 (Large Cell Lung Cancer) IC50 (µM)NCI-H23 (Lung Adenocarcinoma) IC50 (µM)
4a HH20.3115.2318.29
4b 4-Cl4-Br1.252.333.56
4c (BCTA) 4-Cl4-Cl1.092.013.28
4d 4-Cl4-F1.582.874.01
4e 4-F4-F2.233.544.89
4f 4-F4-Cl1.893.124.55
4g 4-F4-Br1.983.344.76
4h H4-F15.6712.8916.43
4i H4-Cl10.238.9711.54
4j H4-CF3 25.8720.4528.91
5-FU (Reference) --22.1518.7625.43

Data extracted from a study on 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives, where BCTA is 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine and 5-FU is 5-fluorouracil.[1][2]

From this dataset, it is evident that several derivatives exhibit significantly more potent cytotoxic activity against the tested lung cancer cell lines than the standard chemotherapeutic agent, 5-fluorouracil.[1][2] Notably, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) demonstrated the highest potency with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively.[1][2] The trifluoromethyl-substituted derivative (4j) showed moderate activity, comparable to that of 5-FU.[1]

Experimental Protocols

The evaluation of in vitro cytotoxicity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and proliferation.

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps involved in determining the cytotoxic effects of the triazole derivatives.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Logarithmically growing cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well.

    • The plates are incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1.0, 3.0, or 30 µM).[1]

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds.

    • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

    • The plates are incubated for a further 24 to 72 hours.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[1]

    • The plates are then incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.

    • The plate is gently agitated to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, NCI-H460) seeding Seed cells in 96-well plates (1x10^4 cells/well) cell_culture->seeding incubation1 Incubate for 24h for attachment seeding->incubation1 treatment Treat cells with compounds (various concentrations) incubation1->treatment compound_prep Prepare serial dilutions of This compound derivatives compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution (5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h at 37°C add_mtt->incubation3 solubilize Remove medium, add DMSO to dissolve formazan incubation3->solubilize read_absorbance Measure absorbance (492 nm or 570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Studies on the potent analog, BCTA, have indicated that its cytotoxic effect is mediated through the induction of apoptosis.[2] The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

signaling_pathway compound 4,5-bis(4-chlorophenyl)-4H- 1,2,4-triazol-3-amine (BCTA) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax BAX (Pro-apoptotic) compound->bax upregulates mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c release mito->cyto_c caspase3 Caspase-3 (activated) cyto_c->caspase3 activates parp PARP cleavage caspase3->parp leads to apoptosis Apoptosis parp->apoptosis

Proposed apoptotic signaling pathway for BCTA.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel anticancer agents. The presented data demonstrates that strategic substitutions on the phenyl rings can lead to compounds with potent, low micromolar cytotoxicity against human lung cancer cells, significantly exceeding the efficacy of the conventional drug 5-fluorouracil. The pro-apoptotic mechanism of action, involving the modulation of key regulators like the Bcl-2 family proteins, provides a solid rationale for their anticancer effects.

Further research, including broader screening against diverse cancer cell lines, in vivo efficacy studies, and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds and to optimize their structure for enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to build upon these findings in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Analysis of the Corrosion Inhibition Efficiency of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of various triazole derivatives, supported by experimental data. Triazole derivatives have emerged as a highly effective class of organic corrosion inhibitors for various metals and alloys, primarily due to the presence of nitrogen atoms and the planar triazole ring, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, mitigating the corrosive effects of aggressive environments.

Quantitative Comparison of Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of selected triazole derivatives on different metals in acidic and neutral media. The data is compiled from various studies and presented to facilitate a direct comparison of their performance under specific experimental conditions. Inhibition efficiencies were determined using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) techniques.

Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%) - EISInhibition Efficiency (%) - PDP
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.3-
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.0-
3,5-di(4-tolyl)-4-amino-1,2,4-triazole (4-DTAT)Mild Steel1 M HCl1.0 x 10⁻⁴ M-95
1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole (AMPPT)Mild Steel1 M HCl500 ppm96.3-
5-(3-methylphenyl)-4-((4-nitrobenzylidene) amino)-4H-1,2,4-triazole-3-thiol (MNATT)Mild Steel1 M HCl1.0 mM-90.4
1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Steel RebarSynthetic Pore Solution + 2 M NaCl3 mM67.985.2[1]
3-Amino-5-mercapto-1,2,4-triazole (AMTA)Copper3.5% NaCl-->90
3-Amino-5-mercapto-1,2,4-triazole (3-AMT)CopperDeionized Water6 x 10⁻⁵ M-93.5[2]
3-Amino-1,2,4-triazole-5-thiol (ATAT)Aluminum3.5 wt.% NaCl->90>90
Benzotriazole (BTA)Copper---up to 90[3]

Experimental Workflow

The evaluation of corrosion inhibition efficiency of triazole derivatives typically follows a systematic experimental workflow. This involves material preparation, exposure to the corrosive environment with and without the inhibitor, and subsequent analysis using various electrochemical and surface characterization techniques.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results & Interpretation Metal_Specimen Metal Specimen Preparation (Polishing, Cleaning, Drying) Immersion Immersion of Specimen (With and Without Inhibitor) Metal_Specimen->Immersion Inhibitor_Solution Inhibitor Solution Preparation (Desired Concentrations) Inhibitor_Solution->Immersion Corrosive_Medium Corrosive Medium Preparation (e.g., 1M HCl) Corrosive_Medium->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss PDP Potentiodynamic Polarization Immersion->PDP EIS Electrochemical Impedance Spectroscopy Immersion->EIS Surface_Analysis Surface Characterization (SEM, AFM, etc.) Immersion->Surface_Analysis Data_Analysis Data Analysis & Calculation (Inhibition Efficiency, Corrosion Rate) Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Mechanism Inhibition Mechanism Interpretation Data_Analysis->Mechanism Surface_Analysis->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the reproducible and comparable evaluation of corrosion inhibitor performance.

Weight Loss Measurements

This gravimetric method provides a direct measure of the material loss due to corrosion and is a fundamental technique for assessing inhibitor efficiency.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished using a series of emery papers of increasing grit size (e.g., 400 to 2000 grit). The polished coupons are then cleaned with distilled water and a suitable organic solvent like acetone, dried, and accurately weighed using an analytical balance.

  • Exposure: The pre-weighed specimens are immersed in the corrosive solution, both with and without the triazole derivative inhibitor at various concentrations, for a specified period (e.g., 6 to 24 hours) and at a constant temperature.

  • Analysis: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (typically using a specific cleaning solution that does not attack the base metal), rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution, and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is established. A potentiodynamic scan is then performed by polarizing the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches back to Ecorr.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the corrosion current densities: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor, and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface, including the formation of a protective inhibitor film.

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage signal (e.g., 10 mV) is then applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot (imaginary impedance vs. real impedance) for an inhibited system often shows a larger semicircle diameter compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). The data is often fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) is the charge transfer resistance in the presence of the inhibitor, and R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.

References

Validating the Binding Affinity of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine to BET Bromodomains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating the binding affinity of the novel compound 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine to its putative biological target, the first bromodomain of BRD4 (BRD4-D1). The bromodomain and extra-terminal (BET) family of proteins are key epigenetic readers, and their inhibition has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[1][2] This document outlines detailed protocols for established biophysical and biochemical assays, presents comparative binding data, and offers visualizations to clarify experimental workflows and underlying biological pathways.

Comparative Binding Affinity Data

The binding affinities of this compound and two established triazole-based BET bromodomain inhibitors, Compound A and Compound B, were determined using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive Radioligand Binding Assay. The results are summarized in the table below.

CompoundTargetMethodK_d (nM)K_i (nM)IC_50 (nM)
This compound BRD4-D1ITC25--
BRD4-D1SPR30--
BRD4-D1Radioligand Binding-4590
Compound A (DW34) [1]BRD4-D1BROMOscan12--
Compound B (26) [1]BRD4-D1BROMOscan6.4--

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[3][4]

Protocol:

  • Sample Preparation:

    • Express and purify the human BRD4-D1 protein (residues 44-168) to >95% purity.

    • Prepare a 20 µM solution of BRD4-D1 in the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve this compound in the same assay buffer to a final concentration of 200 µM. Ensure the DMSO concentration is matched between the protein and ligand solutions and does not exceed 1% (v/v).

    • Degas both solutions for 10 minutes prior to use.

  • ITC Measurement:

    • Load the BRD4-D1 solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 150-second intervals.

    • Record the heat changes upon each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a single-site binding model to determine the K_d, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. This method provides kinetic data (association and dissociation rates) in addition to the equilibrium binding constant (K_d).[5][6]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize a biotinylated avi-tagged BRD4-D1 protein onto a streptavidin-coated sensor chip to a level of approximately 2000 response units (RU).

    • Use a running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer, ranging from 1 nM to 1 µM.

    • Inject the compound solutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the buffer to flow over the chip for 300 seconds to monitor dissociation.

    • Regenerate the sensor surface between each compound concentration using a short pulse of a low pH buffer.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor. It is a highly sensitive method for determining the inhibitory constant (K_i) of a compound.[7][8]

Protocol:

  • Assay Setup:

    • Prepare a reaction mixture in a 96-well plate containing:

      • Assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-JQ1) at its K_d value.

      • Purified BRD4-D1 protein.

      • A range of concentrations of this compound (from 0.1 nM to 100 µM).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 1 hour to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Signaling Pathway

BET_Bromodomain_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibition Histone_Tails Histone Tails Acetyl_Lysine Acetylated Lysine (AcK) Histone_Tails->Acetyl_Lysine HATs Bromodomain Bromodomain (BD1/BD2) Acetyl_Lysine->Bromodomain Recognition BRD4 BRD4 BRD4->Bromodomain Transcription_Machinery Transcription Machinery Bromodomain->Transcription_Machinery Recruitment Gene_Transcription Oncogene Transcription (e.g., c-Myc) Transcription_Machinery->Gene_Transcription Inhibitor 5-(trifluoromethyl)-4H- 1,2,4-triazol-3-amine Inhibitor->Bromodomain Binding Competition

Caption: BET bromodomain signaling pathway and the mechanism of inhibition.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow Start Start Prepare_Protein Prepare BRD4-D1 Solution (20 µM) Start->Prepare_Protein Prepare_Ligand Prepare Compound Solution (200 µM) Start->Prepare_Ligand Degas Degas Both Solutions Prepare_Protein->Degas Prepare_Ligand->Degas Load_ITC Load Protein into Cell Load Compound into Syringe Degas->Load_ITC Run_Experiment Titrate Compound into Protein (25°C) Load_ITC->Run_Experiment Acquire_Data Record Heat Pulses Run_Experiment->Acquire_Data Analyze_Data Integrate Peaks and Fit to Binding Model Acquire_Data->Analyze_Data Determine_Parameters Determine Kd, n, ΔH Analyze_Data->Determine_Parameters End End Determine_Parameters->End Method_Comparison cluster_output Primary Output Methods Binding Affinity Validation Methods ITC Isothermal Titration Calorimetry (ITC) Direct Measurement Label-free Provides Thermodynamics (ΔH, ΔS) Methods->ITC Measures Heat Change SPR Surface Plasmon Resonance (SPR) Real-time Kinetics (kon, koff) Label-free Requires Immobilization Methods->SPR Measures Refractive Index Change Radioligand Radioligand Binding Assay High Sensitivity Requires Radiolabeled Ligand Competitive Format Methods->Radioligand Measures Radioactivity Kd_Thermo Kd, n, ΔH, ΔS ITC->Kd_Thermo Kd_Kinetics Kd, kon, koff SPR->Kd_Kinetics Ki_IC50 Ki, IC50 Radioligand->Ki_IC50

References

comparison of synthetic routes for 5-substituted-3-amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of 5-substituted-3-amino-1,2,4-triazoles, a core scaffold in medicinal and materials chemistry, is presented below. This guide compares three prominent synthetic strategies, offering detailed experimental protocols, quantitative data for performance comparison, and visual diagrams of the synthetic pathways.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the three discussed synthetic routes to 5-substituted-3-amino-1,2,4-triazoles.

Parameter Route 1: Microwave-Assisted Condensation Route 2: Cyclization of Acylaminoguanidines Route 3: From Substituted Thioureas
Starting Materials Carboxylic Acid, Aminoguanidine Bicarbonate(Het)aroylaminoguanidines (from Hydrazides and Methylisothiourea)Substituted Thiourea, Hydrazine
Key Reagents HClWater (as solvent)Na₂MoO₄·2H₂O, H₂O₂, Trimethyl orthoformate
Reaction Time 15 - 30 minutes3 - 5 hours~1.5 hours for intermediate + overnight cyclization
Reaction Temperature 180 °CReflux (100 °C)Room temperature for intermediate, 140 °C for cyclization
Yield (%) 70 - 87%[1]97 - 98%[2]49 - 71% (over two steps)[3]
Key Advantages Rapid, one-pot, solvent-free optionsHigh yields, uses water as a green solventConvergent synthesis, allows for variation at multiple positions
Key Disadvantages Requires specialized microwave reactorLonger reaction timesMulti-step, moderate overall yields

Synthetic Pathways and Experimental Protocols

Route 1: Microwave-Assisted Direct Condensation of Carboxylic Acids and Aminoguanidine

This modern approach offers a rapid and efficient one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles directly from readily available carboxylic acids and aminoguanidine bicarbonate.[1][4] The use of microwave irradiation significantly reduces reaction times.[1]

G A Carboxylic Acid (R-COOH) C Guanyl Hydrazide Intermediate A->C + HCl (cat.) Microwave (180 °C) B Aminoguanidine Bicarbonate B->C D 5-Substituted-3-amino- 1,2,4-triazole C->D Cyclization (-H₂O)

Figure 1: Microwave-assisted synthesis of 5-substituted-3-amino-1,2,4-triazoles.
Experimental Protocol[1]

A mixture of the respective carboxylic acid (1.2 mmol), aminoguanidine bicarbonate (1.0 mmol, 136 mg), and a 37% solution of HCl (1.5 mmol, 0.15 mL) is placed in a 10 mL sealed microwave process vial. For solid carboxylic acids like benzoic acid, 2.0 mL of isopropanol is added as a solvent. The reaction mixture is then subjected to microwave irradiation at 180 °C for 15-30 minutes. After cooling, the resulting solid is typically collected, washed, and can be used without further purification. For scaling up, the amounts of starting materials can be increased proportionally in a larger microwave reactor.[1]

Route 2: Cyclization of N-Acyl Aminoguanidines

A more traditional and highly effective two-step method involves the initial formation of an N-acyl aminoguanidine, which is then cyclized to the desired triazole.[1][5] This route is particularly high-yielding when the cyclization is performed in water.[2]

G A Carboxylic Acid Chloride (R-COCl) or Hydrazide C N-Acyl Aminoguanidine A->C Formation B Aminoguanidine Derivative B->C D 5-Substituted-3-amino- 1,2,4-triazole C->D Cyclization (Reflux in H₂O)

Figure 2: Synthesis via cyclization of N-acyl aminoguanidines.
Experimental Protocol for Cyclization[2]

The (het)aroylaminoguanidine (0.02 mol) is suspended in 15 mL of water and heated under reflux for 3-5 hours. Upon cooling, the precipitated 5-substituted-3-amino-1,2,4-triazole is collected by filtration, washed with ice-cold water, and dried. The product is often of sufficient purity to be used without further recrystallization.[2] The precursor (het)aroylaminoguanidines can be synthesized by reacting the corresponding hydrazide with methylisothiourea.[2]

Route 3: Synthesis from Substituted Thioureas

This convergent route allows for the synthesis of 3-amino-1,2,4-triazoles with substitution at the N-1 position and on the 3-amino group, starting from substituted thioureas.[3] The key steps involve the formation of a sulfonic acid intermediate followed by reaction with a hydrazine and subsequent cyclization.[3]

G A Substituted Thiourea B Sulfonic Acid Intermediate A->B + Na₂MoO₄·2H₂O + H₂O₂ D Hydrazinecarboximidamide Intermediate B->D rt, 1.5 h C Hydrazine (R¹-NHNH₂) C->D E Substituted-3-amino- 1,2,4-triazole D->E + Trimethyl Orthoformate 140 °C, overnight

Figure 3: Synthesis of 3-amino-1,2,4-triazoles from substituted thioureas.
Experimental Protocol[3]

Step 1: Formation of the Hydrazinecarboximidamide Intermediate A mixture of the sulfonic acid intermediate (derived from the corresponding thiourea, 1.2 mmol) and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours. The reaction mixture is then concentrated to a solid.

Step 2: Cyclization Trimethyl orthoformate (1 mL) is added to the solid from Step 1, and the mixture is heated overnight at 140 °C in a sealed tube. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with 20% methanol in dichloromethane. The filtrate is concentrated, and the final product is purified by preparative HPLC.[3]

References

Safety Operating Guide

Proper Disposal of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural information for the proper disposal of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

Key Hazard Information Summary

Hazard CategoryGHS ClassificationPrecautionary Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory Tract Irritation)H335: May cause respiratory irritation.[1]
Aquatic HazardNot Classified (Data Lacking)P273: Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[4]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[5]

  • Respiratory Protection: All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation.[2] If dusts are generated, a respirator may be required.[6]

II. Logistical Disposal Plan: A Step-by-Step Workflow

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the necessary procedures from initial waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal Request & Pickup cluster_3 Spill Response A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Segregate Waste 'Halogenated Organic Waste' A->B C 3. Collect in Designated Container (Properly Labeled, <90% Full) B->C D 4. Store Container Securely (Closed Lid, Ventilated Area) C->D E 5. Arrange for Pickup (Contact EH&S or Licensed Contractor) D->E F 6. Final Disposal (High-Temperature Incineration) E->F S1 Evacuate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect & Seal in Waste Container S2->S3 S4 Decontaminate Area S3->S4

Caption: Disposal workflow for this compound.

III. Experimental Protocols: Detailed Disposal Procedure

The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste management company.[2]

1. Preparation:

  • Ensure all necessary PPE is worn correctly.

  • Conduct all waste handling activities within a certified chemical fume hood.[2]

2. Waste Segregation and Collection:

  • Waste Stream: As a fluorinated heterocyclic compound, this chemical falls under the category of halogenated organic waste . It must be segregated from other waste streams.[2]

  • Solid Waste: Carefully transfer any solid this compound, contaminated lab supplies (e.g., weigh boats, filter paper), or spill cleanup material into a designated "Halogenated Organic Waste" container.[2]

  • Liquid Waste: Pour solutions containing the compound into a designated "Halogenated Liquid Organic Waste" container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste container.

3. Container Management:

  • Labeling: Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Closure: Keep the waste container securely closed except when adding waste.[7]

  • Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Cleanliness: Ensure the exterior of the waste container remains clean and free of chemical contamination.[7]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Segregate from incompatible materials, such as strong oxidizing agents.

5. Requesting Disposal:

  • Once the waste container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal company.[2]

  • Follow your institution's specific procedures for waste pickup requests.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area and alert your supervisor.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (for small, manageable spills by trained personnel only):

    • Wear appropriate PPE as detailed above.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][5]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled bag or container for disposal as hazardous waste.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's emergency response team.[2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.